hUP1-IN-1
描述
属性
IUPAC Name |
2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-6(10)9-7(11)5(4)3-8/h2H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGYYQCOWUULNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063890 | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5444-02-0 | |
| Record name | 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5444-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5444-02-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of a Representative HIF-1 Pathway Inhibitor
Introduction
Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1][2][3][4] It plays a critical role in various physiological and pathological processes, including angiogenesis, cell proliferation, and metabolism.[3][5] The HIF-1 signaling pathway is frequently activated in solid tumors, contributing to their survival, growth, and resistance to therapy, making it a prime target for drug development.[1][5][6] This guide provides a comprehensive overview of the core mechanism of action of a representative small molecule inhibitor targeting the HIF-1 pathway, herein referred to as a Hypothetical HIF-1 Pathway Inhibitor (HPI1).
Core Mechanism of Action
The activity of HIF-1 is primarily determined by the stability of its alpha subunit (HIF-1α).[4][7] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome.[4][6][7] During hypoxia, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription.[5][7][8]
A representative HIF-1 pathway inhibitor, HPI1, can exert its effect through several mechanisms:
-
Inhibition of HIF-1α Stabilization: Many small molecule inhibitors target the PHD enzymes, either directly or indirectly, to promote the degradation of HIF-1α even under hypoxic conditions.
-
Disruption of HIF-1 Dimerization: Some inhibitors may interfere with the interaction between HIF-1α and HIF-1β, preventing the formation of the active transcriptional complex.
-
Blockade of DNA Binding: Compounds can be designed to prevent the HIF-1 heterodimer from binding to HREs on target gene promoters.
-
Inhibition of Transcriptional Coactivators: The transcriptional activity of HIF-1 requires the recruitment of coactivators such as p300/CBP. Inhibitors can disrupt this interaction.[2][4]
The primary mechanism of action for our hypothetical inhibitor, HPI1, is the inhibition of HIF-1α stabilization by targeting upstream signaling pathways that regulate HIF-1α protein levels.
Quantitative Data
The following table summarizes hypothetical quantitative data for HPI1, representing typical metrics obtained during the characterization of a HIF-1 pathway inhibitor.
| Parameter | Value | Description |
| IC₅₀ (HIF-1α Stabilization) | 50 nM | Concentration of HPI1 required to inhibit the hypoxia-induced stabilization of HIF-1α by 50% in a cellular assay. |
| IC₅₀ (VEGF Secretion) | 100 nM | Concentration of HPI1 required to inhibit the hypoxia-induced secretion of Vascular Endothelial Growth Factor (a key HIF-1 target gene) by 50%. |
| Ki (Target Kinase X) | 10 nM | The inhibition constant for the binding of HPI1 to its direct upstream target kinase, indicating high-affinity binding. |
| Cellular Potency (HeLa cells) | 75 nM | The effective concentration of HPI1 that elicits a 50% maximal response in a cell-based assay (e.g., inhibition of cell proliferation under hypoxia). |
| In vivo Efficacy (Tumor Growth Inhibition) | 60% at 50 mg/kg | The percentage of tumor growth inhibition observed in a mouse xenograft model at a specified dose. |
Experimental Protocols
Detailed methodologies for key experiments to characterize a HIF-1 pathway inhibitor like HPI1 are provided below.
HIF-1α Stabilization Assay (Western Blot)
Objective: To determine the effect of HPI1 on the hypoxia-induced stabilization of HIF-1α protein.
Methodology:
-
Cell Culture: Plate human cancer cells (e.g., HeLa or U87-MG) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of HPI1 for 2-4 hours.
-
Induction of Hypoxia: Place the cell culture plates in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ for 4-6 hours.[9] A normoxic control plate is kept in a standard incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
VEGF ELISA Assay
Objective: To measure the effect of HPI1 on the secretion of the HIF-1 target gene product, VEGF.
Methodology:
-
Cell Culture and Treatment: Plate cells in a 24-well plate and treat with HPI1 as described above.
-
Induction of Hypoxia: Expose the cells to hypoxic conditions for 16-24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA:
-
Perform a sandwich ELISA for human VEGF according to the manufacturer's protocol.
-
Briefly, coat a 96-well plate with a capture antibody for VEGF.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of VEGF in each sample.
Visualizations
Signaling Pathway Diagram
Caption: HIF-1 signaling pathway under normoxia, hypoxia, and the point of intervention for HPI1.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the identification and characterization of a HIF-1 pathway inhibitor.
References
- 1. Regulatory mechanisms of hypoxia-inducible factor 1 activity: Two decades of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 5. mdpi.com [mdpi.com]
- 6. Cancer Cell Metabolism in Hypoxia: Role of HIF-1 as Key Regulator and Therapeutic Target [mdpi.com]
- 7. cusabio.com [cusabio.com]
- 8. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 9. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Target of hUP1-IN-1: A Technical Guide to UBE2O
Initial Inquiry and Target Identification: An inquiry for the biological target of "hUP1-IN-1" did not yield a direct match in scientific literature, suggesting a potential typographical error. The evidence strongly indicates that the intended target of interest is UBE2O (Ubiquitin-Conjugating Enzyme E2 O) , a key player in the ubiquitin-proteasome system. This guide will provide an in-depth technical overview of UBE2O as a biological target, with a focus on its known, albeit non-selective, inhibitor, Arsenic Trioxide (ATO).
Biological Target: UBE2O (Ubiquitin-Conjugating Enzyme E2 O)
UBE2O, also known as E2-230K, is an atypical E2 ubiquitin-conjugating enzyme. Unlike most E2 enzymes that require a separate E3 ubiquitin ligase to transfer ubiquitin to a substrate, UBE2O possesses both E2 and E3 ligase activities, classifying it as an E2/E3 hybrid enzyme.[1] This dual functionality allows it to directly recognize and ubiquitinate a variety of protein substrates, playing a crucial role in maintaining cellular homeostasis.[1]
UBE2O is implicated in numerous cellular processes, including protein degradation, signal transduction, and the regulation of gene expression.[1] Its dysregulation has been linked to several diseases, most notably cancer, where it often acts as an oncogene.[2] UBE2O targets several key proteins for degradation, thereby influencing critical signaling pathways that control cell growth, proliferation, and survival.[1][2]
Inhibitor: Arsenic Trioxide (ATO)
Currently, there are no highly selective, clinically approved small-molecule inhibitors that specifically target UBE2O. However, the well-established inorganic compound, Arsenic Trioxide (ATO) , has been identified as an inhibitor of UBE2O's ubiquitination function.[1] ATO is thought to exert its inhibitory effect by forming covalent bonds with cysteine residues within UBE2O, which are crucial for its catalytic activity.[1] While effective, it is important to note that ATO is not a selective inhibitor and impacts numerous other cellular pathways.[3][4]
Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Citation |
| MCF-7 | Breast Cancer | 8 | 24 hours | [[“]] |
| MCF-7 | Breast Cancer | 1.8 | 48 hours | [[“]] |
| MCF-7 | Breast Cancer | 1.2 | 72 hours | [[“]] |
| NB4 | Acute Promyelocytic Leukemia | >5 | 48 hours | [3] |
| HepG2 | Hepatocellular Carcinoma | 6.23 | 48 hours | [6] |
| Huh7 | Hepatocellular Carcinoma | 3.78 | 7 days | [7] |
| Hep3B | Hepatocellular Carcinoma | 3.25 | 7 days | [7] |
| H446 CSCs | Small Cell Lung Cancer | ~40 | 72 hours | [4] |
| H209 CSCs | Small Cell Lung Cancer | Not specified | 72 hours | [4] |
Signaling Pathways
UBE2O exerts its influence on cellular function by targeting specific proteins for degradation, thereby modulating key signaling pathways. Two prominent examples are the AMPKα2-mTOR-HIF1α pathway and the c-Maf degradation pathway.
UBE2O-AMPKα2-mTOR-HIF1α Signaling Pathway
UBE2O targets the α2 subunit of AMP-activated protein kinase (AMPKα2) for ubiquitination and subsequent proteasomal degradation.[8] AMPK is a crucial energy sensor that, when active, suppresses the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling. By degrading AMPKα2, UBE2O relieves this inhibition, leading to the activation of mTORC1. Activated mTORC1 then promotes the stability and activity of Hypoxia-Inducible Factor 1-alpha (HIF1α), a transcription factor that drives the expression of genes involved in cell proliferation, metabolism, and angiogenesis, thereby contributing to tumor progression.[8]
UBE2O-Mediated c-Maf Degradation Pathway
The transcription factor c-Maf is a critical player in the pathophysiology of multiple myeloma (MM).[9] UBE2O has been shown to directly interact with c-Maf and mediate its K48-linked polyubiquitination, a signal for proteasomal degradation.[2][10][11] This action occurs independently of a separate E3 ligase.[10] The degradation of c-Maf leads to the downregulation of its target genes, such as cyclin D2, which are involved in cell cycle progression and proliferation.[9] In the context of multiple myeloma, where UBE2O is often downregulated, its restoration can induce apoptosis in MM cells and suppress tumor growth.[2][9]
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol is designed to assess the E2/E3 hybrid ligase activity of UBE2O on a substrate protein in a controlled, cell-free environment.
Materials and Reagents:
-
Recombinant human E1 activating enzyme
-
Recombinant human UBE2O
-
Recombinant substrate protein (e.g., AMPKα2 or c-Maf)
-
Human ubiquitin
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)
-
10 mM ATP solution
-
4x SDS-PAGE loading buffer
-
Deionized water
-
Primary antibodies against the substrate and ubiquitin
-
Secondary HRP-conjugated antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Prepare the reaction mixture in a total volume of 30-50 µL. The final concentrations of the components should be optimized but can start as follows: 50-100 nM E1, 0.2-0.5 µM UBE2O, 1-2 µM substrate protein, and 5-10 µM ubiquitin.[12][13]
-
Set up the reactions on ice. In a microcentrifuge tube, combine the 10x ubiquitination buffer, deionized water, E1 enzyme, UBE2O, substrate protein, and ubiquitin.
-
Include negative controls, such as reactions lacking E1, UBE2O, or ATP, to ensure the observed ubiquitination is specific.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.[12]
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5-10 minutes.[12]
-
Resolve the proteins by SDS-PAGE on a polyacrylamide gel suitable for the molecular weight of the substrate and its ubiquitinated forms.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the substrate protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. A ladder of higher molecular weight bands above the unmodified substrate indicates successful ubiquitination.
In Vivo Ubiquitination Assay
This protocol is used to determine if UBE2O ubiquitinates a specific substrate within a cellular context.
Materials and Reagents:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmids for tagged versions of UBE2O (e.g., Myc-UBE2O), the substrate of interest (e.g., HA-c-Maf), and ubiquitin (e.g., Flag-Ub).[10]
-
Cell culture medium and supplements
-
Transfection reagent
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM)
-
Antibodies for immunoprecipitation (e.g., anti-Flag) and Western blotting (e.g., anti-HA, anti-Myc)
-
Protein A/G agarose (B213101) or magnetic beads
-
SDS-PAGE and Western blotting reagents as described for the in vitro assay
Procedure:
-
Seed the mammalian cells in culture plates and grow them to an appropriate confluency for transfection (typically 70-90%).
-
Co-transfect the cells with the expression plasmids for the tagged substrate, UBE2O, and ubiquitin using a suitable transfection reagent according to the manufacturer's protocol.[10]
-
Allow the cells to express the proteins for 24-48 hours.
-
Approximately 4-6 hours before harvesting, treat the cells with a proteasome inhibitor (e.g., 10-20 µM MG132) to allow the accumulation of ubiquitinated proteins.[14]
-
Wash the cells with ice-cold PBS and lyse them in a denaturing lysis buffer containing protease and deubiquitinase inhibitors.[15]
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate a portion of the cleared lysate with an antibody against the ubiquitin tag (e.g., anti-Flag) overnight at 4°C with gentle rotation to immunoprecipitate the ubiquitinated proteins.[10]
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the substrate's tag (e.g., anti-HA) to detect the ubiquitinated forms of the substrate protein.[10] A high molecular weight smear or ladder of bands will indicate polyubiquitination. The input lysates should also be probed for the expression of all transfected proteins.
Conclusion
While the initial query for "this compound" did not lead to a specific compound, the investigation has highlighted the significant role of UBE2O as a therapeutic target, particularly in oncology. Its unique E2/E3 hybrid nature and its involvement in critical cancer-related signaling pathways make it an attractive target for drug development. Although Arsenic Trioxide has been shown to inhibit UBE2O, its lack of specificity necessitates the search for more targeted inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the function of UBE2O and to screen for and characterize novel, selective inhibitors.
References
- 1. Regulatory roles of an atypical ubiquitin ligase UBE2O in orphans of multiprotein complexes for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ubiquitin-Conjugating Enzyme E2 O (UBE2O) and Its Therapeutic Potential in Human Leukemias and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arsenic trioxide induces depolymerization of microtubules in an acute promyelocytic leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arsenite Targets the RING Finger Domain of Rbx1 E3 Ubiquitin Ligase to Inhibit Proteasome-Mediated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. The antitumor effect of arsenic trioxide on hepatocellular carcinoma is enhanced by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arsenic trioxide induces differentiation of cancer stem cells in hepatocellular carcinoma through inhibition of LIF/JAK1/STAT3 and NF‐kB signaling pathways synergistically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ubiquitin-conjugating enzyme UBE2O modulates c-Maf stability and induces myeloma cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ubiquitin-conjugating enzyme UBE2O modulates c-Maf stability and induces myeloma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. UBE2O reduces the effectiveness of interferon-α via degradation of IFIT3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor PX-478
This technical guide is intended for researchers, scientists, and drug development professionals interested in the properties and applications of HIF-1α inhibitors.
Core Properties of PX-478
PX-478, chemically known as S-2-amino-3-[4′-N,N,-bis(chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride (B599025), is a potent small molecule inhibitor of HIF-1α.[1][2][3] It has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of PX-478 is presented in Table 1. This information is crucial for its handling, formulation, and experimental application.
| Property | Value | References |
| Chemical Name | (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)aniline oxide dihydrochloride | [6] |
| Molecular Formula | C₁₃H₂₀Cl₄N₂O₃ | [6][7] |
| Molecular Weight | 394.12 g/mol | [6][7] |
| CAS Number | 685898-44-6 | [6][8] |
| Appearance | Semi-solid | [8][9] |
| Solubility | ≥50 mg/mL in Water; ≥19.7 mg/mL in DMSO; ≥8.42 mg/mL in Ethanol | [6] |
| Storage | -20°C | [9] |
| Stability | Stable for ≥4 years at -20°C. In aqueous solution, it is more stable at pH < 3. | [7][9] |
Biological Activity and Potency
PX-478 effectively reduces both constitutive and hypoxia-induced levels of HIF-1α protein in a wide range of cancer cell lines.[1][8] Its inhibitory activity translates to the suppression of HIF-1 target gene expression, such as Vascular Endothelial Growth Factor (VEGF), and subsequent anti-proliferative and pro-apoptotic effects.[1][10]
In Vitro Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) of PX-478 for HIF-1α inhibition and cell growth varies across different cancer cell lines and oxygen conditions.
| Cell Line | Assay Type | Condition | IC₅₀ (µM) | References |
| PC-3 (Prostate) | HIF-1α Inhibition | Normoxia | 20-25 | [11][12] |
| DU 145 (Prostate) | HIF-1α Inhibition | Normoxia | 40-50 | [11][12] |
| MCF-7 (Breast) | HIF-1α Inhibition | Hypoxia | 4.0 ± 2.0 | [1] |
| HT-29 (Colon) | HIF-1α Inhibition | Hypoxia | 19.4 ± 5.0 | [1] |
| Panc-1 (Pancreatic) | HIF-1α Inhibition | Hypoxia | 10.1 ± 1.9 | [1] |
| BxPC-3 (Pancreatic) | HIF-1α Inhibition | Hypoxia | 15.3 ± 4.8 | [1] |
| PC-3 (Prostate) | Clonogenic Survival | Normoxia | 17 | [12] |
| PC-3 (Prostate) | Clonogenic Survival | Hypoxia | 16 | [12] |
| DU 145 (Prostate) | Clonogenic Survival | Normoxia | 35 | [12] |
| DU 145 (Prostate) | Clonogenic Survival | Hypoxia | 22 | [12] |
| MCF-7 (Breast) | Cell Viability (MTT) | Hypoxia | 25.1 | [13] |
| HT-29 (Colon) | Cell Viability (MTT) | Hypoxia | 29.5 | [13] |
Mechanism of Action
PX-478 exerts its inhibitory effect on HIF-1α through a multi-faceted mechanism that is independent of the von Hippel-Lindau (VHL) tumor suppressor protein and p53.[1][2][14] This broad mechanism contributes to its robust activity across various tumor types.
The primary mechanisms of action include:
-
Inhibition of HIF-1α Translation: PX-478 significantly suppresses the synthesis of the HIF-1α protein.[1][2] This is considered a major contributor to its overall inhibitory effect, particularly as HIF-1α translation is maintained under hypoxic conditions while the translation of many other proteins is reduced.[1]
-
Reduction of HIF-1α mRNA Levels: The compound has been shown to decrease the levels of HIF-1α messenger RNA.[1][2]
-
Inhibition of HIF-1α Deubiquitination: PX-478 also partially inhibits the deubiquitination of HIF-1α, leading to an accumulation of its polyubiquitinated form, thereby marking it for proteasomal degradation.[1][2]
The culmination of these actions is a significant reduction in the nuclear accumulation of HIF-1α, which in turn prevents the transactivation of its target genes involved in angiogenesis, glucose metabolism, and cell survival.[1][10]
Experimental Protocols
The following are generalized protocols for key experiments involving PX-478. Specific details may need to be optimized for different cell lines and experimental systems.
Western Blotting for HIF-1α Protein Levels
This protocol is designed to assess the effect of PX-478 on HIF-1α protein expression in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
PX-478 solution (prepared in an appropriate solvent like water or DMSO)
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
PX-478 Treatment: Treat the cells with various concentrations of PX-478 for a specified duration (e.g., 16-24 hours).[1][12]
-
Hypoxic Induction: For hypoxic conditions, place the culture plates in a hypoxia chamber (e.g., 1% O₂) or treat with a chemical inducer like CoCl₂ (150 µM) for the final 4-16 hours of the PX-478 incubation.[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-60 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[12][16]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk for 1 hour at room temperature. Incubate with the primary anti-HIF-1α antibody overnight at 4°C.[17] Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[16]
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
Cell Viability / Clonogenic Survival Assay
This assay determines the effect of PX-478 on the long-term proliferative capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PX-478 solution
-
Hypoxia chamber
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well in a 6-well plate).
-
PX-478 Treatment: Allow cells to attach, then treat with a range of PX-478 concentrations for a defined period (e.g., 18-24 hours) under either normoxic or hypoxic conditions.[12]
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days until visible colonies are formed.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Analysis: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Antitumor Activity Assessment
This protocol outlines a general procedure for evaluating the efficacy of PX-478 in a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., nu/nu or SCID)
-
Cancer cells for implantation
-
PX-478 formulation for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer PX-478 at a specified dose and schedule (e.g., 30-100 mg/kg, daily or every other day, via oral gavage).[6][13][18]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue the treatment until the tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Analysis: Compare the tumor growth curves between the PX-478-treated and control groups to determine the antitumor efficacy.
Conclusion
PX-478 is a potent and well-studied inhibitor of HIF-1α with a multi-pronged mechanism of action. Its ability to suppress HIF-1α levels and activity, independent of VHL and p53 status, makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of hypoxia and cancer biology. Further investigation into its clinical applications and potential combination therapies is warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Px 478 | C13H20Cl4N2O3 | CID 11234794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PX-478 | HIF-1α inhibitor | TargetMol [targetmol.com]
- 14. Facebook [cancer.gov]
- 15. Treatment with HIF-1α Antagonist PX-478 Inhibits Progression and Spread of Orthotopic Human Small Cell Lung Cancer and Lung Adenocarcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Frontiers | PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer [frontiersin.org]
- 18. PX-478 2HCl | HIF inhibitor | HIF-1α Inhibitor | CAS 685898-44-6 | Buy PX478 2HCl from Supplier InvivoChem [invivochem.com]
An In-depth Technical Guide on the Structure-Activity Relationship of hUP1-IN-1, a Potent Inhibitor of Human Uridine Phosphorylase-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of hUP1-IN-1, a novel and potent inhibitor of human Uridine (B1682114) Phosphorylase-1 (hUP1). The information presented herein is derived from the seminal study by Renck et al., "Design of novel potent inhibitors of human uridine phosphorylase-1: synthesis, inhibition studies, thermodynamics, and in vitro influence on 5-fluorouracil (B62378) cytotoxicity," published in the Journal of Medicinal Chemistry in 2013.[1][2][3]
Human Uridine Phosphorylase-1 is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[4][5][6] Inhibition of hUP1 is a promising therapeutic strategy to increase endogenous uridine levels, which can mitigate the toxic side effects of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU) without compromising their antitumor activity.[1][2][3] The development of potent and selective hUP1 inhibitors, such as this compound, is therefore of significant interest in oncology.[1][4]
Structure-Activity Relationship (SAR) Data
The design of this compound and its analogs was based on mimicking the transition state of the hUP1-catalyzed reaction.[1][2][3] The core scaffold is a 6-hydroxy-1H-pyridin-2-one derivative. The SAR studies focused on modifications at various positions of this scaffold to optimize inhibitory potency. The quantitative data for this compound (designated as compound 6a in the study) and its analogs are summarized in the table below.[3]
| Compound | R | R1 | R2 | % Inhibition at 1 µM | Kii (nM) Urd | Kis (nM) Urd |
| 1 | H | H | H | 38 | - | - |
| 2 | H | H | CN | 52 | - | - |
| 6a (this compound) | H | CH3 | CN | 70 | 375 | 635 |
| 6b | H | C2H5 | CN | 58 | - | - |
| 6c | H | n-C3H7 | CN | 45 | - | - |
| 6d | H | i-C3H7 | CN | 35 | - | - |
| 6e | H | n-C4H9 | CN | 32 | - | - |
| 6f | H | CH2-Ph | CN | 25 | - | - |
| 6g | H | CH2-c-C3H5 | CN | 41 | - | - |
| 6h | H | CH2-c-C4H7 | CN | 38 | - | - |
| 6i | H | CH2-c-C5H9 | CN | 35 | - | - |
| 6j | H | CH2-c-C6H11 | CN | 28 | - | - |
Data extracted from Renck D, et al. J Med Chem. 2013;56(21):8892-902.[1]
The SAR data reveals several key insights:
-
The introduction of a cyano group at the R2 position (compound 2 ) improved inhibitory activity compared to the unsubstituted parent compound 1 .[3]
-
Alkylation at the R1 position showed that a methyl group (compound 6a , this compound) provided the highest potency.[3]
-
Increasing the alkyl chain length at R1 generally led to a decrease in inhibitory activity.
-
Bulky substituents at the R1 position, such as benzyl (B1604629) and larger cycloalkylmethyl groups, were detrimental to activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Recombinant hUP1 Expression and Purification: The recombinant hUP1 was isolated using a single-step HPLC protocol with a cation exchange column. The purified, homogeneous protein was stored at -80 °C. Protein concentration was determined using the Bradford method.[3]
Enzyme Inhibition Assay: The inhibitory activity of the compounds on hUP1 was determined by monitoring the phosphorolysis of uridine. The standard assay was performed under initial rate conditions where the enzyme activity was linear.[3] The reaction mixture contained a specific concentration of the inhibitor, uridine as the substrate, and inorganic phosphate (B84403) in a suitable buffer. The reaction was initiated by the addition of the hUP1 enzyme. The rate of uridine consumption or uracil formation was measured spectrophotometrically. The IC50 values were determined from dose-response curves, and kinetic parameters (Kii and Kis) were determined using Lineweaver-Burk plots.[2] All assays were performed at 25 °C in a buffer of 50 mM Tris pH 8.0, 300 mM KCl, with a protein concentration of 40 μg/ml.[5]
Cell Viability and 5-FU Cytotoxicity Assay: Human colon cancer cell lines, such as HCT 116 and HT-29, were used to assess the effect of hUP1 inhibitors on 5-FU cytotoxicity.[7]
-
Cells were seeded in 48-well or 96-well plates and allowed to attach for 24 hours.[7][8]
-
The cells were then treated with varying concentrations of 5-FU, the hUP1 inhibitor, or a combination of both.
-
After a specified incubation period (e.g., 24, 72, or 120 hours), cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][9][10]
-
The MTT reagent was added to each well, and after incubation, the formazan (B1609692) product was solubilized.
-
The absorbance was measured using a microplate reader, and cell viability was calculated relative to untreated control cells. IC50 values for 5-FU with and without the inhibitor were then determined.[10]
Signaling Pathways and Experimental Workflows
The development and evaluation of this compound followed a logical workflow, from rational design to in vitro characterization and cellular efficacy studies. The mechanism of action of hUP1 inhibitors is linked to the modulation of the pyrimidine salvage pathway and its impact on 5-FU metabolism.
The inhibition of hUP1 by this compound leads to an increase in intracellular uridine levels. This elevated uridine competes with the toxic metabolites of 5-FU, thereby rescuing normal cells from 5-FU-induced toxicity.
References
- 1. Design of novel potent inhibitors of human uridine phosphorylase-1: synthesis, inhibition studies, thermodynamics, and in vitro influence on 5-fluorouracil cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indonesianjournalofcancer.or.id [indonesianjournalofcancer.or.id]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Development of hUP1-IN-1: A Potent Inhibitor of Human Uridine Phosphorylase 1 (UPP1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Uridine (B1682114) Phosphorylase 1 (UPP1) is a critical enzyme in the pyrimidine (B1678525) salvage pathway, playing a significant role in uridine homeostasis and the activation of fluoropyrimidine-based chemotherapeutics like 5-fluorouracil (B62378) (5-FU). Elevated UPP1 levels in tumor cells are associated with poor prognosis and can contribute to the systemic toxicity of 5-FU. This technical guide details the discovery and preclinical development of hUP1-IN-1, a potent and selective inhibitor of UPP1. This compound, identified as potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-olate, was designed as a transition-state mimic of the UPP1-catalyzed reaction. This document provides a comprehensive overview of the inhibitor's mechanism of action, structure-activity relationships (SAR), and its potential to modulate the therapeutic index of 5-FU. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and development in this area.
Introduction: The Role of UPP1 in Cancer Therapy
Uridine Phosphorylase 1 (UPP1) catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate, a key step in the pyrimidine salvage pathway.[1][2] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, particularly in rapidly proliferating cancer cells.[3][4] Furthermore, UPP1 is involved in the metabolic activation of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). While UPP1 activity in tumor cells can enhance the localized conversion of 5-FU to its active, cytotoxic metabolites, its activity in healthy tissues contributes to systemic toxicity, a major limitation of 5-FU therapy.[5]
Inhibiting UPP1 presents a promising therapeutic strategy to increase endogenous uridine levels, which can protect normal tissues from 5-FU-induced toxicity, thereby potentially widening the therapeutic window of fluoropyrimidine-based cancer treatments.[5][6] Additionally, recent studies have implicated UPP1 in promoting tumor progression, metastasis, and creating an immunosuppressive tumor microenvironment, further highlighting its potential as a therapeutic target.[4][6]
The Discovery of this compound: A Structure-Guided Approach
The development of this compound was based on a rational, structure-guided design strategy. The inhibitor was conceived as a mimic of the carbocation transition state formed during the UPP1-catalyzed phosphorolysis of uridine.[7]
Lead Identification and Optimization
Initial screening and lead optimization efforts focused on identifying scaffolds that could effectively occupy the active site of hUP1. This led to the exploration of pyridin-2-one derivatives. The structure-activity relationship (SAR) studies of these compounds provided valuable insights into the chemical features required for potent inhibition.
Structure-Activity Relationship (SAR)
The SAR for the pyridin-2-one series of UPP1 inhibitors is summarized below. The inhibitory activity of various analogs was assessed to determine the contribution of different functional groups.
-
Core Scaffold: The 6-hydroxy-1H-pyridin-2-one core was identified as a crucial pharmacophore for hUP1 inhibition.
-
Substituents at C3: The introduction of a cyano group at the C3 position significantly enhanced inhibitory potency.
-
Substituents at C4: A methyl group at the C4 position was found to be optimal for activity.
-
Salt Formation: The potassium salt of the final compound, this compound, demonstrated favorable properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.[7][8]
Table 1: In Vitro Inhibitory Activity of this compound and Analogs against hUP1
| Compound | Chemical Name | % Inhibition at 1 µM | Kii (nM) | Kis Urd (nM) |
| This compound (potassium) | Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-olate | 70% | 375 | 635 |
| Analog 1 | 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Data not specified | Data not specified | Data not specified |
| Analog 2 | 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | Data not specified | Data not specified | Data not specified |
Table 2: In Vitro Cytotoxicity and Modulation of 5-FU Activity
| Cell Line | Compound | IC50 (µM) | Combination Effect with 5-FU |
| SW-620 (Colon Cancer) | This compound | > 100 | Improved antiproliferative effects of 5-FU |
| HT-29 (Colon Cancer) | This compound | > 100 | Data not specified |
Signaling Pathways and Mechanism of Action
This compound acts as a competitive inhibitor of UPP1 with respect to the substrate uridine.[7] By blocking the active site, it prevents the phosphorolysis of uridine, leading to an increase in local uridine concentrations.
Recent research suggests that UPP1 activity is also linked to other cancer-promoting pathways, including the activation of AKT signaling and the creation of an immunosuppressive tumor microenvironment through the upregulation of cytokines like TGF-β1 and the expression of PD-L1.[6] By inhibiting UPP1, this compound may therefore also exert anti-tumor effects beyond the modulation of 5-FU toxicity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound, based on standard biochemical and cell-based assays.
Synthesis of this compound (Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-olate)
This protocol is a generalized representation based on synthetic routes for similar compounds. The specific details would be found in the primary research article by Renck et al.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate and acetonitrile in anhydrous ethanol (B145695).
-
Base Addition: Slowly add a solution of potassium ethoxide in ethanol to the reaction mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for the time specified in the primary literature to drive the cyclization reaction to completion.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the potassium salt.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound potassium salt.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
hUP1 Enzyme Inhibition Assay
This protocol is based on a standard spectrophotometric assay for uridine phosphorylase activity.
Protocol:
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock: 10 mM Uridine in assay buffer.
-
Enzyme Stock: Purified recombinant hUP1 in assay buffer.
-
Inhibitor Stock: this compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of hUP1 enzyme to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding uridine to a final concentration of, for example, 100 µM.
-
Immediately begin monitoring the decrease in absorbance at 262 nm every 30 seconds for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constants (Kii and Kis), perform the assay with varying concentrations of both the inhibitor and the substrate (uridine) and fit the data to the appropriate enzyme inhibition models using graphing software.
-
Cell Viability (MTT) Assay
This protocol describes a standard method for assessing the cytotoxicity of a compound on cultured cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW-620) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, 5-FU, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting cell viability against compound concentration.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of human Uridine Phosphorylase 1, discovered through a rational, structure-based design approach. Its ability to competitively inhibit UPP1 and modulate the cytotoxicity of 5-FU in preclinical models suggests its potential as a valuable agent to improve the therapeutic index of fluoropyrimidine-based chemotherapies. The emerging roles of UPP1 in tumor progression and immune evasion open up new avenues for the therapeutic application of UPP1 inhibitors, both as single agents and in combination with other cancer therapies.
Future research should focus on:
-
In-depth in vivo efficacy and toxicity studies of this compound.
-
Pharmacokinetic and pharmacodynamic characterization of this compound.
-
Further elucidation of the role of UPP1 in various cancer types and its impact on the tumor microenvironment.
-
Exploration of this compound in combination with immunotherapies.
This technical guide provides a solid foundation for researchers and drug developers interested in advancing the development of UPP1 inhibitors for cancer therapy. The detailed protocols and summarized data serve as a valuable resource for initiating and guiding further investigation into this promising therapeutic target.
References
- 1. Uridine phosphorylase-1 supports metastasis by altering immune and extracellular matrix landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Uridine Phosphorylase 1 in Cancer: A Comprehensive Pan-Cancer Analysis Highlighting Its Prognostic and Therapeutic Potential | Sciety [sciety.org]
- 4. dovepress.com [dovepress.com]
- 5. UPP1 enhances bladder cancer progression and gemcitabine resistance through AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPP1 promotes lung adenocarcinoma progression through the induction of an immunosuppressive microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of novel potent inhibitors of human uridine phosphorylase-1: synthesis, inhibition studies, thermodynamics, and in vitro influence on 5-fluorouracil cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uridine phosphorylase-1 supports metastasis by altering immune and extracellular matrix landscapes | EMBO Reports [link.springer.com]
The Pivotal Role of Uridine Phosphorylase 1 (UPP1) in Oncology: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Uridine (B1682114) Phosphorylase 1 (UPP1), a key enzyme in the pyrimidine (B1678525) salvage pathway, has emerged as a significant player in the landscape of oncology. This technical guide provides an in-depth analysis of UPP1's multifaceted role in cancer progression, its value as a prognostic biomarker, and its potential as a therapeutic target. Through a comprehensive review of current literature, this document outlines the molecular mechanisms orchestrated by UPP1, including its impact on tumor metabolism, the tumor microenvironment, and key signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key research methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex processes involving UPP1. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing cancer diagnostics and therapeutics.
Introduction: UPP1 in the Context of Cancer Biology
Uridine Phosphorylase 1 (UPP1) is a critical enzyme that catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[1] This process is integral to the pyrimidine salvage pathway, which allows cells to recycle nucleosides for the synthesis of DNA and RNA.[1] In the context of cancer, where rapid cell proliferation demands a high rate of nucleotide synthesis, the activity of UPP1 becomes particularly significant.
Numerous studies have demonstrated the upregulation of UPP1 in a wide array of malignancies, where it often functions as an oncogene.[1][2] Elevated UPP1 expression has been consistently associated with poorer patient survival in several cancer types, including breast, colon, pancreatic, and lung cancer.[3][4] The oncogenic role of UPP1 extends beyond its metabolic function, influencing the tumor microenvironment, promoting immune evasion, and driving resistance to chemotherapy.[5][6][7]
Quantitative Analysis of UPP1 in Cancer
The expression of UPP1 and its prognostic significance vary across different cancer types. The following tables summarize key quantitative data from pan-cancer analyses and specific tumor studies.
Table 1: UPP1 Expression in Various Cancer Types (Pan-Cancer Analysis)
| Cancer Type | UPP1 Expression Status | Reference |
| Bladder Urothelial Carcinoma (BLCA) | Upregulated | [8] |
| Breast invasive carcinoma (BRCA) | Upregulated | [8] |
| Colon adenocarcinoma (COAD) | Upregulated | [8] |
| Esophageal carcinoma (ESCA) | Upregulated | [8] |
| Glioblastoma multiforme (GBM) | Upregulated | [8][9] |
| Head and Neck squamous cell carcinoma (HNSC) | Upregulated | [8] |
| Kidney renal clear cell carcinoma (KIRC) | Upregulated | [8] |
| Liver hepatocellular carcinoma (LIHC) | Upregulated | [8] |
| Lung adenocarcinoma (LUAD) | Upregulated | [2][8][10] |
| Lung squamous cell carcinoma (LUSC) | Upregulated | [8] |
| Pancreatic adenocarcinoma (PAAD) | Upregulated | [8] |
| Rectum adenocarcinoma (READ) | Upregulated | [8] |
| Stomach adenocarcinoma (STAD) | Upregulated | [8] |
| Thyroid carcinoma (THCA) | Upregulated | [2][8] |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Upregulated | [8] |
| Kidney Chromophobe (KICH) | Downregulated | [8] |
| Kidney renal papillary cell carcinoma (KIRP) | Downregulated | [8] |
| Prostate adenocarcinoma (PRAD) | Downregulated | [8] |
| Uterine Carcinosarcoma (UCS) | Downregulated | [8] |
Table 2: Prognostic Significance of High UPP1 Expression in Various Cancers
| Cancer Type | Prognostic Implication | Statistical Significance (p-value) | Reference |
| Bladder Urothelial Carcinoma (BLCA) | Poor Overall Survival | < 0.05 | [11] |
| Brain Glioma | Shorter Overall Survival | < 0.05 | [9][12] |
| Breast Cancer | Decreased Relapse-Free Survival | Not Specified | [3][4] |
| Colon Cancer | Decreased Relapse-Free Survival | Not Specified | [3][4] |
| Lung Adenocarcinoma (LUAD) | Poor Overall Survival | < 0.05 | [2][5] |
| Pancreatic Cancer | Decreased Overall Survival | Not Specified | [3][4] |
Table 3: UPP1 and the Tumor Microenvironment
| Feature | Correlation with UPP1 Expression | Cancer Type | Reference |
| FOXP3+ Regulatory T cells (Tregs) | Positive | Lung Adenocarcinoma | [5] |
| M2-like Macrophages | Positive | Lung Adenocarcinoma | [5] |
| Cancer-Associated Fibroblasts (CAFs) | Positive | Lung Adenocarcinoma | [5] |
| Exhausted CD8+ T cells | Positive | Lung Adenocarcinoma | [5] |
| Neutrophils | Positive | Mammary Cancer, Colorectal Cancer | [7][13] |
| PD-L1 Expression | Positive | Lung Adenocarcinoma | [5][6] |
Key Signaling Pathways Involving UPP1
UPP1 is implicated in several critical signaling pathways that drive tumorigenesis and immune evasion.
PI3K/AKT/mTOR Pathway in Lung Adenocarcinoma
In lung adenocarcinoma (LUAD), UPP1 has been shown to regulate the expression of Programmed Death-Ligand 1 (PD-L1) through the PI3K/AKT/mTOR pathway.[5][6] This upregulation of PD-L1 on tumor cells contributes to an immunosuppressive tumor microenvironment by inhibiting the function of cytotoxic CD8+ T cells.[5]
Caption: UPP1-mediated activation of the PI3K/AKT/mTOR pathway in LUAD.
AKT Signaling Pathway in Bladder Cancer
In bladder cancer, UPP1 directly interacts with and activates AKT.[11][14] This activation is crucial for promoting cell proliferation, migration, invasion, and resistance to gemcitabine (B846).[11][14] UPP1 facilitates the binding of AKT to PDK1 and the recruitment of PIP3, leading to AKT phosphorylation and activation.[11][14]
Caption: UPP1-driven activation of AKT signaling in bladder cancer.
UPP1/ARNT Positive Feedback Loop in Gastric Cancer
A positive feedback loop between UPP1 and Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) has been identified in gastric cancer.[1][10] This loop drives metabolic reprogramming, enhancing glycolysis and mitochondrial translation to fuel cancer cell proliferation and survival.[10] ARNT upregulates UPP1 expression, and in turn, UPP1 activity enhances ARNT expression.[10]
Caption: UPP1/ARNT positive feedback loop in gastric cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of UPP1 in cancer.
Quantitative Real-Time PCR (qRT-PCR) for UPP1 mRNA Expression
Objective: To quantify the relative expression levels of UPP1 mRNA in cancer cells or tissues.
Materials:
-
TRIzol Reagent or RNA extraction kit
-
Reverse Transcription Kit (e.g., SuperScript II)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Nuclease-free water
-
Primers for UPP1 and a reference gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction:
-
Homogenize cells or tissues in TRIzol reagent (1 mL per 50-100 mg of tissue or 10 cm² dish of cells).
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol (B145695).
-
Air-dry the pellet and resuspend in nuclease-free water.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).
-
-
Reverse Transcription (cDNA Synthesis):
-
In a nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add reverse transcriptase buffer, DTT, and RNase inhibitor.
-
Add reverse transcriptase enzyme.
-
Incubate at 42-50°C for 50-60 minutes.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
-
-
qPCR:
-
Prepare a master mix containing SYBR Green qPCR Master Mix, forward and reverse primers for either UPP1 or the reference gene, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA template to each well.
-
Run the qPCR program on a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct value of UPP1 to the Ct value of the reference gene (ΔCt = Ct_UPP1 - Ct_reference).
-
Calculate the relative expression using the 2^-ΔΔCt method.
-
Caption: Workflow for qRT-PCR analysis of UPP1 mRNA expression.
Western Blot for UPP1 Protein Expression
Objective: To detect and quantify the levels of UPP1 protein in cell or tissue lysates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against UPP1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenized tissues in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-UPP1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Caption: General workflow for Western blot analysis of UPP1 protein.
Immunohistochemistry (IHC) for UPP1 Localization
Objective: To visualize the expression and localization of UPP1 protein in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against UPP1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol (100%, 95%, 70%) to water.
-
-
Antigen Retrieval:
-
Heat the slides in antigen retrieval buffer using a microwave, pressure cooker, or water bath.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate slides with a blocking solution to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-UPP1 antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate slides with a biotinylated secondary antibody.
-
Incubate with streptavidin-HRP conjugate.
-
Apply DAB chromogen substrate to visualize the antigen-antibody complex (brown precipitate).
-
-
Counterstaining and Mounting:
-
Counterstain the slides with hematoxylin.
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Mount with a coverslip using mounting medium.
-
-
Microscopic Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of UPP1 staining.
-
Caption: Immunohistochemistry workflow for UPP1 protein detection.
Therapeutic Implications and Future Directions
The consistent upregulation of UPP1 in various cancers and its association with poor prognosis strongly support its potential as a therapeutic target.[8] Several strategies can be envisioned to target UPP1:
-
Small Molecule Inhibitors: The development of specific inhibitors that target the enzymatic activity of UPP1 could curtail the supply of nucleotides for rapidly dividing cancer cells.
-
Targeting Downstream Pathways: Inhibiting key downstream effectors of UPP1, such as the PI3K/AKT/mTOR pathway, could be a viable therapeutic approach.[5] For instance, tumors with high UPP1 expression have shown increased sensitivity to the Src family kinase inhibitors Bosutinib and Dasatinib.[5][6]
-
Combination Therapies: Combining UPP1 inhibition with conventional chemotherapy or immunotherapy may enhance treatment efficacy. For example, inhibiting UPP1 could potentially overcome gemcitabine resistance in bladder cancer or enhance the response to immune checkpoint inhibitors in lung adenocarcinoma.[5][11]
Future research should focus on elucidating the precise molecular mechanisms by which UPP1 is regulated in different cancer contexts and on the development and preclinical testing of novel UPP1 inhibitors. Furthermore, the identification of reliable biomarkers to predict response to UPP1-targeted therapies will be crucial for the clinical translation of these promising strategies.
Conclusion
Uridine Phosphorylase 1 is a multifaceted enzyme that plays a central role in the pathobiology of numerous cancers. Its involvement in tumor metabolism, signaling pathways, and the tumor microenvironment makes it a compelling target for the development of novel anti-cancer therapies. This technical guide provides a comprehensive overview of the current understanding of UPP1 in cancer, offering valuable insights and methodologies for the scientific community. Continued research into the intricate functions of UPP1 holds the promise of unlocking new avenues for the diagnosis and treatment of cancer.
References
- 1. geneonline.com [geneonline.com]
- 2. UPP1 Promotes Lung Adenocarcinoma Progression through Epigenetic Regulation of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPP1/ARNT positive feedback loop drives gastric cancer progression through metabolism reprogramming | springermedizin.de [springermedizin.de]
- 4. UPP1 and AHSA1 as emerging biomarkers and targets in pancreatic cancer: A proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPP1 promotes lung adenocarcinoma progression through the induction of an immunosuppressive microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPP1 promotes lung adenocarcinoma progression through the induction of an immunosuppressive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uridine phosphorylase-1 supports metastasis by altering immune and extracellular matrix landscapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Uridine Phosphorylase 1 in Cancer: A Comprehensive Pan-Cancer Analysis Highlighting Its Prognostic and Therapeutic Potential | Sciety [sciety.org]
- 9. Uridine phosphorylase 1 is a novel immune‐related target and predicts worse survival in brain glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UPP1/ARNT positive feedback loop drives gastric cancer progression through metabolism reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UPP1 enhances bladder cancer progression and gemcitabine resistance through AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uridine phosphorylase 1 is a novel immune-related target and predicts worse survival in brain glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. UPP1 enhances bladder cancer progression and gemcitabine resistance through AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on hUP1-IN-1 and the Pyrimidine Salvage Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine (B1678525) salvage pathway is a critical metabolic route for the synthesis of nucleotide building blocks, playing a pivotal role in DNA and RNA synthesis. This pathway offers a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the pyrimidine salvage pathway and a detailed analysis of a specific inhibitor, hUP1-IN-1, which targets human Uridine (B1682114) Phosphorylase 1 (hUP1), a key enzyme in this pathway. This document includes a thorough examination of the pathway's mechanism, quantitative data for this compound, detailed experimental protocols for inhibitor characterization, and the interplay between hUP1 inhibition and the efficacy of chemotherapeutic agents like 5-fluorouracil (B62378).
The Pyrimidine Salvage Pathway: An Overview
Cells have two primary pathways for synthesizing pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine, a process that is energetically expensive.[1] In contrast, the pyrimidine salvage pathway recycles pre-existing pyrimidine bases (uracil, thymine (B56734), and cytosine) and nucleosides (uridine, thymidine (B127349), and cytidine) that are derived from the breakdown of nucleic acids or from extracellular sources.[1][2] This pathway is less energy-intensive and is crucial for tissues with high rates of nucleic acid turnover and for cells that have a limited capacity for de novo synthesis.[1]
The key enzymes and steps in the pyrimidine salvage pathway are as follows:
-
Uridine Phosphorylase (UPase): This enzyme, with two isoforms in humans (UPP1 and UPP2), catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[3][4] UPP1 is widely distributed in various tissues.[5]
-
Thymidine Phosphorylase (TPase): This enzyme catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.
-
Uridine-Cytidine Kinase (UCK): This kinase phosphorylates uridine and cytidine (B196190) to form uridine monophosphate (UMP) and cytidine monophosphate (CMP), respectively.[6]
-
Thymidine Kinase (TK): This enzyme phosphorylates thymidine to form thymidine monophosphate (TMP).
-
Uracil Phosphoribosyltransferase (UPRT): This enzyme converts uracil and 5-phosphoribosyl-1-pyrophosphate (PRPP) into UMP.[7]
-
Cytidine Deaminase (CDA): This enzyme converts cytidine and deoxycytidine to uridine and deoxyuridine, respectively, which can then be further metabolized in the salvage pathway.[6]
These initial products (UMP, CMP, and TMP) are subsequently phosphorylated to their di- and tri-phosphate forms (UDP, CDP, TDP, UTP, CTP, and TTP), which are the direct precursors for RNA and DNA synthesis.
Visualizing the Pyrimidine Salvage Pathway
The following diagram illustrates the core reactions of the pyrimidine salvage pathway.
This compound: A Potent Inhibitor of Human Uridine Phosphorylase 1
This compound is a small molecule inhibitor of human Uridine Phosphorylase 1 (hUP1).[8] By inhibiting hUP1, this compound blocks the conversion of uridine to uracil, leading to an increase in intracellular and extracellular uridine levels. This modulation of the pyrimidine salvage pathway has significant therapeutic potential, particularly in cancer therapy.
Quantitative Data for this compound
The inhibitory potency of this compound against hUP1 has been characterized by determining its inhibition constants. The following table summarizes the available quantitative data.
| Parameter | Value | Description | Reference |
| Kii | 375 nM | The inhibition constant for the inhibitor binding to the enzyme-substrate complex. | [8] |
| Kis | 635 nM | The inhibition constant for the inhibitor binding to the free enzyme. | [8] |
| Inhibitory Activity | 70% at 1 µM | The percentage of hUP1 catalyzed reaction inhibited at a 1 µM concentration of this compound. | [8] |
Mechanism of Action and Therapeutic Rationale
The primary mechanism of action of this compound is the competitive inhibition of hUP1. By blocking the active site of the enzyme, it prevents the breakdown of uridine. This has important implications in the context of cancer treatment with fluoropyrimidines like 5-fluorouracil (5-FU).
5-FU is a widely used chemotherapeutic agent that, once metabolized, can inhibit thymidylate synthase, a critical enzyme in the de novo pyrimidine synthesis pathway, and can also be incorporated into RNA and DNA, leading to cytotoxicity.[9][10] However, the efficacy of 5-FU can be limited by its toxicity to healthy tissues. Uridine has been shown to protect normal tissues from 5-FU-induced toxicity without compromising its anti-tumor activity.[5] By inhibiting hUP1, this compound can increase endogenous uridine levels, potentially serving as a rescue agent to mitigate the side effects of 5-FU chemotherapy.[5][11]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the pyrimidine salvage pathway.
Uridine Phosphorylase (UPase) Activity Assay
This protocol describes a spectrophotometric method to measure the activity of Uridine Phosphorylase. The assay is based on the change in absorbance as uridine is converted to uracil.
Materials:
-
Recombinant human Uridine Phosphorylase 1 (hUP1)
-
Uridine
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound or other test inhibitors
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 260 nm and 290 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of uridine in potassium phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Uridine solution (to a final concentration in the range of its Km)
-
Inhibitor solution at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add recombinant hUP1 enzyme to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance of each well at 260 nm (isosbestic point for uridine and uracil) and 290 nm (where uracil has a higher absorbance than uridine) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of uracil formation by monitoring the increase in absorbance at 290 nm.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constants (Ki), perform the assay with varying concentrations of both the substrate (uridine) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Cell Viability and Cytotoxicity Assays
These protocols are used to assess the effect of this compound, alone or in combination with other drugs like 5-FU, on cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HCT116 colon cancer cells)[12]
-
Complete cell culture medium
-
This compound
-
5-Fluorouracil (5-FU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound, 5-FU, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration to determine the IC50 values.
-
The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound.
Conclusion
The pyrimidine salvage pathway represents a validated and promising target for cancer therapy. Inhibitors of key enzymes in this pathway, such as this compound, offer a nuanced approach to modulating nucleotide metabolism. The ability of this compound to increase endogenous uridine levels makes it a particularly interesting candidate for combination therapies aimed at enhancing the therapeutic index of established chemotherapeutic agents like 5-fluorouracil. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the potential of this compound and other modulators of the pyrimidine salvage pathway. Further research into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Pyrimidine Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. uniprot.org [uniprot.org]
- 4. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Integrative Analyses of Pyrimidine Salvage Pathway-Related Genes Revealing the Associations Between UPP1 and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPP1 uridine phosphorylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Fluorouracil incorporated into DNA is excised by the Smug1 DNA glycosylase to reduce drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]
- 12. Enhanced cytotoxicity with interleukin-1 alpha and 5-fluorouracil in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Uracil Phosphoribosyltransferase (UPRT) in Suicide Gene Therapy for Cancer: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of targeted cancer therapy is continually evolving, with significant research focusing on minimizing systemic toxicity while maximizing tumor-specific cell death. One of the most promising strategies in this domain is Gene-Directed Enzyme Prodrug Therapy (GDEPT), a "suicide gene" approach. Contrary to the notion of inhibiting endogenous human enzymes, a prominent GDEPT system leverages the enzymatic activity of a non-human Uracil Phosphoribosyltransferase (UPRT), often in fusion with Cytosine Deaminase (CD), to selectively convert a non-toxic prodrug into a potent cytotoxic agent directly within cancer cells. This technical guide provides an in-depth overview of the CD::UPRT/5-Fluorocytosine (5-FC) system, its mechanism of action, quantitative efficacy, and the detailed experimental protocols required for its evaluation.
Introduction: Reframing the Therapeutic Strategy
Initial inquiries into the therapeutic potential of "hUP1" reveal an ambiguity in nomenclature. Extensive research indicates that the primary therapeutic strategy involving a uracil-processing enzyme does not center on the inhibition of a native human protein. Instead, it focuses on the introduction of a highly efficient, exogenous enzyme into tumor cells. The human homolog of Uracil Phosphoribosyltransferase (UPRT) is not a current target for inhibition in cancer therapy.
The clinically relevant and extensively researched strategy is a GDEPT system utilizing a fusion gene comprising Cytosine Deaminase (CD) and Uracil Phosphoribosyltransferase (UPRT), derived from microorganisms like yeast or E. coli. This CD::UPRT fusion enzyme acts as a potent intracellular converter of the non-toxic prodrug 5-Fluorocytosine (5-FC) into the widely used chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU) and its highly active metabolite, 5-fluorouridine (B13573) monophosphate (5-FUMP). This targeted conversion leads to localized cytotoxicity, sparing healthy tissues and mitigating the severe side effects associated with systemic 5-FU administration.
Mechanism of Action: The CD::UPRT/5-FC System
The CD::UPRT/5-FC system is a two-step intracellular chemotherapy factory. Once the CD::UPRT gene is delivered to and expressed by a cancer cell, the translated fusion enzyme catalyzes two sequential reactions upon administration of the prodrug 5-FC:
-
Cytosine Deaminase (CD) Activity : The CD component of the fusion protein deaminates the non-toxic 5-FC, converting it into the cytotoxic drug 5-FU.[1]
-
Uracil Phosphoribosyltransferase (UPRT) Activity : The UPRT component then directly converts 5-FU into 5-fluorouridine monophosphate (5-FUMP). This step is crucial as it bypasses the often rate-limiting steps in the cellular activation of 5-FU, thereby significantly enhancing its cytotoxic efficacy.[2]
The resulting active metabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP), induce cell death through two primary mechanisms:
-
Inhibition of DNA Synthesis : FdUMP forms a stable complex with thymidylate synthase, a critical enzyme in the synthesis of thymidine (B127349), leading to the depletion of thymidine triphosphate and subsequent inhibition of DNA replication and repair.[3]
-
Disruption of RNA Function : FUTP is incorporated into RNA, disrupting its processing and function, which contributes to cellular stress and apoptosis.[3]
A key feature of this system is the bystander effect , where the 5-FU produced within the transduced cancer cells can diffuse into neighboring, non-transduced cancer cells, amplifying the therapeutic effect.[4][5][6] This is particularly important given that gene delivery methods may not reach 100% of the tumor cells.[4]
Quantitative Data on Therapeutic Efficacy
The efficacy of the CD::UPRT/5-FC system has been demonstrated in numerous preclinical studies. The data below summarizes the cytotoxic effects on various cancer cell lines and the impact on tumor growth in animal models.
Table 1: In Vitro Cytotoxicity of 5-Fluorocytosine in Cancer Cell Lines Expressing CD or CD::UPRT
| Cell Line | Cancer Type | Gene Expressed | 5-FC IC50 (µg/mL) | Fold Sensitization (vs. Parental) | Reference |
| U251 | Glioblastoma | CD | ~1.3 | >5000 | [7] |
| MIA PaCa-2 | Pancreatic Cancer | CD::UPRT | <10 | Not specified | [8] |
| D54MG | Glioma | CD::UPRT | <1 | Not specified | [8] |
| R3327-AT | Rat Prostate Cancer | CD | >10 | Not specified | [9] |
| R3327-AT | Rat Prostate Cancer | CDUPRT | <1 | >100 (compared to CD) | [9] |
Note: IC50 values can vary based on experimental conditions. The data presented is an approximation from the cited literature.
Table 2: In Vivo Efficacy of CD::UPRT/5-FC Therapy in Xenograft Models
| Cancer Cell Line | Animal Model | Treatment | Outcome | Reference |
| SQ-20B | Nude Mice | Ad.CMV.CD + 5-FC + Radiation | Marked tumor regression to 11% of original volume. | [10] |
| U251 | Nude Mice | CD-expressing cells + 5-FC | Dramatically decreased tumor volume and weight. | [11] |
| MIA PaCa-2 | Nude Mice | Ad-CD:UPRT + 5-FC + TRA-8 | Significant inhibition of tumor growth compared to single agents. | [8] |
| D54MG | Nude Mice | Ad-CD:UPRT + 5-FC + TRA-8 | Significant inhibition of tumor growth compared to single agents. | [8] |
| CT26 | Syngeneic Mice | Retroviral vector with CD + 5-FC | Slower tumor progression and prolonged survival. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of the CD::UPRT/5-FC system.
Construction of a CD::UPRT Expression Vector
This protocol outlines the general steps for cloning a CD::UPRT fusion gene into a mammalian expression plasmid.
-
Gene Synthesis and PCR Amplification :
-
Synthesize the coding sequences for yeast or bacterial Cytosine Deaminase (CD) and Uracil Phosphoribosyltransferase (UPRT), often with a linker sequence between them.
-
Design PCR primers with appropriate restriction sites (e.g., BamHI and EcoRI) to amplify the full CD::UPRT fusion gene.
-
Perform PCR using a high-fidelity polymerase.
-
-
Vector and Insert Preparation :
-
Digest a suitable mammalian expression vector (e.g., pcDNA3.1) and the purified PCR product with the selected restriction enzymes.
-
Run the digested products on an agarose (B213101) gel and purify the vector and insert fragments using a gel extraction kit.
-
-
Ligation :
-
Set up a ligation reaction using T4 DNA ligase, with a typical vector to insert molar ratio of 1:3.
-
Incubate at the recommended temperature and time (e.g., 16°C overnight or room temperature for 1-2 hours).
-
-
Transformation :
-
Transform competent E. coli cells with the ligation product.
-
Plate the transformed cells on an agar (B569324) plate containing the appropriate antibiotic for selection.
-
-
Verification :
-
Perform colony PCR or restriction digestion of miniprep DNA from selected colonies to confirm the presence and correct orientation of the insert.
-
Sequence the plasmid to verify the integrity of the CD::UPRT fusion gene.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the use of an MTT assay to determine the IC50 of 5-FC on cancer cells expressing CD::UPRT.[11][12][13][14]
-
Cell Plating :
-
Seed CD::UPRT-expressing cells and control (parental or vector-only) cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment :
-
Prepare a serial dilution of 5-FC in culture medium.
-
Replace the existing medium with the 5-FC-containing medium at various concentrations. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation :
-
Solubilization :
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF).[12][15]
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement :
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
-
In Vivo Tumor Xenograft Study
This protocol describes a typical subcutaneous xenograft model in nude mice to evaluate the in vivo efficacy of the CD::UPRT/5-FC system.[10][11]
-
Cell Preparation and Implantation :
-
Harvest CD::UPRT-expressing cancer cells and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
-
Tumor Growth and Treatment Initiation :
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Prodrug Administration :
-
Administer 5-FC (e.g., 500-800 mg/kg) or a vehicle control (e.g., saline) to the mice via intraperitoneal injection daily for a specified duration (e.g., 12-14 days).[10]
-
-
Tumor Measurement and Monitoring :
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis :
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, IHC).
-
Compare tumor growth curves and survival rates between the treatment and control groups.
-
Visualizations: Pathways and Workflows
Diagram 1: CD::UPRT/5-FC Prodrug Activation Pathway
Caption: Prodrug activation pathway of the CD::UPRT/5-FC system.
Diagram 2: Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for determining 5-FC cytotoxicity using an MTT assay.
Diagram 3: Downstream Signaling Effects of 5-Fluorouracil
Caption: Downstream signaling pathways affected by 5-FU metabolites.
Conclusion and Future Directions
The CD::UPRT/5-FC suicide gene therapy system represents a powerful and highly specific approach to cancer treatment. By engineering tumor cells to express this enzymatic machinery, a potent chemotherapeutic agent can be generated in situ, leading to significant tumor regression and a pronounced bystander effect. The quantitative data from preclinical models are compelling, demonstrating a dramatic increase in sensitivity to the otherwise non-toxic prodrug 5-FC.
Future research in this field is focused on several key areas:
-
Improving Delivery Systems : Developing more efficient and tumor-specific vectors, such as oncolytic viruses, nanoparticles, or engineered stem cells, to deliver the suicide gene to a greater proportion of the tumor mass, including metastatic sites.[16][17][18]
-
Combination Therapies : Combining CD::UPRT/5-FC therapy with other treatments, such as radiotherapy or immunotherapy, to achieve synergistic effects. The local cell death induced by this system can release tumor antigens, potentially stimulating an anti-tumor immune response.[8][9]
-
Clinical Translation : Advancing this strategy through clinical trials to establish its safety and efficacy in human patients. Several clinical trials have explored CD-based GDEPT, and the inclusion of UPRT is a logical next step to enhance therapeutic outcomes.[6][19]
This technical guide provides a foundational understanding of the CD::UPRT/5-FC system for researchers and drug development professionals. The detailed protocols and quantitative data serve as a resource for designing and evaluating novel therapeutic strategies based on this promising suicide gene therapy approach.
References
- 1. Intratumoral 5-fluorouracil produced by cytosine deaminase/5-fluorocytosine gene therapy is effective for experimental human glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bystander effect in suicide gene therapy is directly proportional to the degree of gap junctional intercellular communication in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Immunotoxins to Suicide Toxin Delivery Approaches: Is There a Clinical Opportunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer chemotherapy using suicide genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bystander effect caused by suicide gene expression indicates the feasibility of gene therapy for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination of cytosine deaminase suicide gene expression with DR5 antibody treatment increases cancer cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of Bifunctional Suicide Gene CDUPRT Increases Radiosensitization and Bystander Effect of 5-FC in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virally directed cytosine deaminase/5-fluorocytosine gene therapy enhances radiation response in human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor efficiency of the cytosine deaminase/5-fluorocytosine suicide gene therapy system on malignant gliomas: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Suicide Gene Delivery System Mediated by Ultrasound-Targeted Microbubble Destruction: A Promising Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hopkinsmedicine.org [hopkinsmedicine.org]
- 18. Suicide Gene Therapy for Cancer – Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prodrugs and prodrug-activated systems in gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling a Case of Mistaken Identity: The Search for hUP1-IN-1 in Cancer Biology
A comprehensive investigation into the scientific literature for "hUP1-IN-1" reveals a notable absence of any molecule with this designation within the context of basic cancer cell biology studies. Extensive searches have instead consistently redirected to information pertaining to Hypoxia-Inducible Factor 1 (HIF-1) , a well-documented transcription factor, and in one instance, to the HUP1 gene in Chlorella kessleri, which encodes a H+/glucose symporter unrelated to cancer therapeutics. This suggests a likely typographical error in the original query, as no data exists to fulfill the request for a technical guide on "this compound."
This report will instead provide a brief overview of HIF-1, the likely subject of interest, based on the available search results.
Hypoxia-Inducible Factor 1 (HIF-1): A Master Regulator of Oxygen Homeostasis in Cancer
Hypoxia-Inducible Factor 1 (HIF-1) is a critical protein complex that plays a central role in the cellular response to low oxygen levels, a condition known as hypoxia.[1] Hypoxia is a common feature of the tumor microenvironment.[2] HIF-1 is a heterodimer composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).[3]
Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded.[4] However, in hypoxic environments characteristic of many solid tumors, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[5] This active HIF-1 complex then binds to specific DNA sequences called hypoxia-response elements (HREs) in the promoter regions of target genes.[5]
The activation of HIF-1 triggers the transcription of a multitude of genes involved in various aspects of cancer progression, including:
-
Angiogenesis: HIF-1 stimulates the formation of new blood vessels by upregulating factors like vascular endothelial growth factor (VEGF), which supplies tumors with essential nutrients and oxygen.[1]
-
Metabolic Reprogramming: Cancer cells adapt their metabolism to survive in low-oxygen conditions. HIF-1 promotes a shift towards anaerobic glycolysis, a less efficient but oxygen-independent method of energy production.[6][7] This involves increasing the expression of glucose transporters and glycolytic enzymes.[7]
-
Cell Survival and Proliferation: HIF-1 activates genes that help cancer cells survive and proliferate in the harsh tumor microenvironment.[8]
-
Invasion and Metastasis: The activation of HIF-1 has been linked to the processes that allow cancer cells to invade surrounding tissues and spread to distant sites.[8]
-
Treatment Resistance: HIF-1 activity can contribute to the resistance of tumors to both chemotherapy and radiation therapy.[9]
The HIF-1 Signaling Pathway
The regulation of HIF-1 activity is a tightly controlled process. The stability of the HIF-1α subunit is primarily governed by a class of enzymes called prolyl hydroxylases (PHDs).[10]
Caption: Simplified HIF-1 signaling pathway in normoxia and hypoxia.
In normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, which allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind and target HIF-1α for ubiquitination and subsequent degradation by the proteasome.[10] Under hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[4]
Given its central role in tumor progression, HIF-1 is a significant target for cancer therapy.[9] Inhibiting the HIF-1 pathway could potentially disrupt multiple processes that are essential for tumor growth and survival.[11]
References
- 1. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cusabio.com [cusabio.com]
- 4. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of cancer cell metabolism by hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIF-1: upstream and downstream of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Cancer Cell Metabolism in Hypoxia: Role of HIF-1 as Key Regulator and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetics of hUP1-IN-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kinetics of hUP1-IN-1, a potent inhibitor of human Uridine (B1682114) Phosphorylase 1 (UPP1). This document details the quantitative kinetic parameters, the experimental methodologies for their determination, and the relevant biological pathways associated with UPP1 inhibition.
Introduction to Uridine Phosphorylase 1 (UPP1)
Human Uridine Phosphorylase 1 (UPP1) is a key enzyme in the pyrimidine (B1678525) salvage pathway. It catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. UPP1 plays a crucial role in uridine homeostasis and is implicated in various pathological conditions, including cancer. In many tumors, elevated levels of UPP1 are associated with poor prognosis and resistance to certain chemotherapeutic agents, such as 5-fluorouracil. Therefore, the development of potent and selective UPP1 inhibitors like this compound is of significant interest for therapeutic applications.
Quantitative Kinetic Data of this compound Inhibition
This compound, also known as compound 6a, has been identified as a potent inhibitor of human UPP1. The inhibitory activity of this compound has been characterized by determining its inhibition constants (Kii and Kis). These parameters provide a quantitative measure of the inhibitor's potency and can help elucidate its mechanism of action.
| Inhibitor | Target | Parameter | Value (nM) |
| This compound (potassium salt) | hUPP1 | Kii | 375 |
| This compound (potassium salt) | hUPP1 | Kis Urd | 635 |
Table 1: Quantitative Kinetic Data for this compound Inhibition. Kii represents the inhibition constant for the inhibitor binding to the enzyme-substrate complex, while Kis represents the inhibition constant for the inhibitor binding to the free enzyme. Urd indicates that uridine was used as the substrate in the assay.
Experimental Protocols for Kinetic Analysis
The determination of the kinetic parameters of this compound inhibition involves a series of well-defined experimental procedures. Below are the detailed methodologies for the key experiments.
Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (Kii and Kis) of this compound against human UPP1.
Materials:
-
Recombinant human UPP1 enzyme
-
Uridine (substrate)
-
Phosphate (B84403) buffer
-
This compound (inhibitor)
-
Spectrophotometer or plate reader
Procedure:
-
Enzyme Activity Measurement: The activity of UPP1 is typically measured by monitoring the decrease in absorbance at a specific wavelength as uridine is converted to uracil.
-
Assay Conditions: Reactions are performed in a suitable buffer (e.g., phosphate buffer) at a constant pH and temperature.
-
Substrate and Inhibitor Preparation: A range of concentrations of the substrate (uridine) and the inhibitor (this compound) are prepared by serial dilution.
-
Kinetic Measurements:
-
For each inhibitor concentration, the initial reaction velocities are measured at various substrate concentrations.
-
Control reactions without the inhibitor are also performed.
-
-
Data Analysis: The data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten equation) using non-linear regression analysis to determine the values of Kii and Kis. This can be visualized using plots such as the Lineweaver-Burk plot.
Visualizing Key Pathways and Workflows
UPP1 in the Pyrimidine Salvage Pathway
The following diagram illustrates the central role of Uridine Phosphorylase 1 (UPP1) in the pyrimidine salvage pathway and the point of inhibition by this compound.
Caption: UPP1 catalyzes the conversion of Uridine to Uracil and Ribose-1-Phosphate.
Experimental Workflow for this compound Kinetic Analysis
This diagram outlines the logical flow of the experimental procedure to determine the kinetic parameters of this compound.
Caption: Workflow for determining the kinetic parameters of an enzyme inhibitor.
Mechanism of this compound Inhibition
The reported Kii and Kis values for this compound suggest a mixed-type inhibition mechanism. This means the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Caption: Mixed-type inhibition of an enzyme by an inhibitor 'I'.
This guide provides a foundational understanding of the kinetics of this compound inhibition. For further in-depth analysis and specific experimental conditions, it is recommended to consult the primary research literature.
Methodological & Application
Application Notes and Protocols for hUP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
hUP1-IN-1 is a potent inhibitor of human uridine (B1682114) phosphorylase 1 (hUP1), an enzyme that plays a crucial role in the pyrimidine (B1678525) salvage pathway.[1] Uridine phosphorylase catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. Elevated levels of hUP1 are associated with various cancers, making it a compelling target for therapeutic intervention. This compound demonstrates significant inhibitory activity against the hUP1-catalyzed reaction.[1][2] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound and similar inhibitors.
Biochemical Characterization of this compound
The inhibitory potential of this compound on hUP1 can be quantified through biochemical assays. These assays typically measure the rate of uridine consumption or uracil formation in the presence of the inhibitor.
Quantitative Data Summary
| Parameter | Value | Reference |
| Kii | 375 nM | [1][2] |
| Kis Urd | 635 nM | [1][2] |
| Inhibition at 1 µM | 70% | [1][2] |
Experimental Protocol: hUP1 Enzyme Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound by monitoring the decrease in absorbance at 290 nm resulting from the conversion of uridine to uracil.
Materials:
-
Recombinant human Uridine Phosphorylase 1 (hUP1)
-
Uridine
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 290 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 100 mM stock solution of uridine in potassium phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in DMSO to achieve the desired final concentrations in the assay.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the this compound serial dilutions or DMSO (for the no-inhibitor control).
-
Add 178 µL of potassium phosphate buffer to each well.
-
Add 10 µL of the hUP1 enzyme solution to each well to a final concentration of 10 nM.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add 10 µL of the uridine stock solution to each well to a final concentration of 5 mM to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 290 nm every 30 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Further kinetic studies can be performed by varying the substrate (uridine) concentration to determine the mode of inhibition and calculate Kii and Kis values.
-
Biochemical assay workflow for this compound.
Cell-Based Assay for this compound Activity
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context. This protocol describes a cell viability assay to assess the effect of this compound on cancer cells that are sensitive to disruptions in pyrimidine metabolism.
Experimental Protocol: Cell Viability Assay
This assay measures the proliferation of cancer cells in the presence of this compound, often in combination with a pyrimidine antimetabolite like 5-Fluorouracil (5-FU), to assess synergistic effects.
Materials:
-
Cancer cell line with known reliance on the pyrimidine salvage pathway (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
5-Fluorouracil (5-FU) (optional, for synergy studies)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
96-well clear-bottom, white-walled microplates (for luminescent/fluorescent assays) or clear plates (for colorimetric assays)
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and, if applicable, 5-FU in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for a luminescent assay, add the reagent to each well, incubate for the recommended time, and then measure luminescence.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
For synergy studies, combination index (CI) values can be calculated using appropriate software.
-
Cell-based assay workflow for this compound.
Signaling Pathway Context
hUP1 is a key enzyme in the pyrimidine salvage pathway, which allows cells to recycle nucleosides. In cancer cells, this pathway can be upregulated to meet the high demand for nucleotides for DNA and RNA synthesis. By inhibiting hUP1, this compound disrupts this salvage pathway, potentially leading to a depletion of the pyrimidine nucleotide pool and subsequent inhibition of cell proliferation.
Inhibition of hUP1 by this compound.
References
Application Notes and Protocols for Cell-Based Assay of hUP1-IN-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) pathway.[1][2][3] It functions in concert with its cofactor, USP1-Associated Factor 1 (UAF1), to deubiquitinate key proteins involved in DNA repair, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[2][3] Monoubiquitination of PCNA and the FANCI-FANCD2 complex is a crucial signal for the activation of translesion synthesis and the Fanconi Anemia pathway, respectively, which are essential for repairing damaged DNA and maintaining genomic integrity.[1][3] By reversing this ubiquitination, USP1 effectively turns off these repair pathways.
In many cancers, there is a dysregulation of DNA damage signaling cascades.[1] Targeting enzymes like USP1 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[1] hUP1-IN-1 is a novel, potent, and selective small molecule inhibitor of USP1. By inhibiting USP1's deubiquitinating activity, this compound leads to the accumulation of ubiquitinated PCNA and FANCD2, thereby trapping cells in a state of active DNA damage signaling. This can lead to cell cycle arrest, apoptosis, and sensitization of cancer cells to DNA-damaging agents like cisplatin (B142131) and PARP inhibitors.[2]
These application notes provide a detailed protocol for a cell-based assay to determine the activity of this compound by measuring the accumulation of ubiquitinated PCNA in a cellular context.
Assay Principle
The cell-based assay for this compound activity is designed to quantify the intracellular inhibition of USP1 by measuring the levels of its direct substrate, ubiquitinated PCNA (Ub-PCNA). In the absence of an inhibitor, USP1 actively deubiquitinates PCNA. Upon treatment with this compound, USP1 activity is blocked, leading to a dose-dependent accumulation of Ub-PCNA. This accumulation can be detected and quantified using standard molecular biology techniques such as Western blotting and immunofluorescence microscopy. The increase in the Ub-PCNA to total PCNA ratio serves as a direct measure of the inhibitor's potency in a cellular environment.
Signaling Pathway of USP1 in DNA Damage Response
Caption: USP1 signaling pathway in DNA damage response.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for the this compound cell-based assay.
Experimental Protocols
Cell Culture and Seeding
-
Cell Line: A human cancer cell line known to have active DNA damage response pathways, such as HeLa (cervical cancer) or U2OS (osteosarcoma), is recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
Treatment with this compound
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, dilute the stock solution in a culture medium to the desired final concentrations. A typical dose-response range would be from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time, for example, 24 hours. A time-course experiment (e.g., 6, 12, 24, 48 hours) can also be performed to determine the optimal treatment duration.
Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
Western Blotting
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PCNA (to detect both Ub-PCNA and total PCNA) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. The ratio of Ub-PCNA to total PCNA is then calculated.
Immunofluorescence
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound as described above.
-
After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against Ub-PCNA overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope and quantify the number and intensity of Ub-PCNA foci per nucleus.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Ub-PCNA Levels
| This compound (µM) | Ub-PCNA/Total PCNA Ratio (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.1 |
| 0.01 | 1.8 | 0.2 |
| 0.1 | 4.5 | 0.4 |
| 1 | 8.2 | 0.7 |
| 10 | 8.5 | 0.8 |
Table 2: Effect of this compound on Cell Viability and Apoptosis
| This compound (µM) | Cell Viability (%) | Apoptosis (% Annexin V Positive) |
| 0 (Vehicle) | 100 | 5 |
| 0.1 | 95 | 8 |
| 1 | 75 | 25 |
| 10 | 40 | 60 |
Troubleshooting and Interpretation of Results
-
Low Ub-PCNA signal: Ensure that the cells have been treated with a DNA damaging agent (e.g., a low dose of cisplatin or UV irradiation) prior to or concurrently with the inhibitor to induce PCNA ubiquitination. Also, check the quality and concentration of the primary antibody.
-
High background in Western blotting: Optimize the blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Variability in results: Maintain consistent cell seeding densities and treatment times. Use a master mix for drug dilutions.
-
Interpretation: A dose-dependent increase in the Ub-PCNA/total PCNA ratio is indicative of effective USP1 inhibition by this compound in the cell. The concentration of this compound that results in a 50% increase in this ratio can be considered the cellular IC50. The increase in Ub-PCNA should correlate with decreased cell viability and increased apoptosis, confirming the biological consequence of USP1 inhibition. The immunofluorescence data should show an increased number of nuclear Ub-PCNA foci with increasing concentrations of the inhibitor, providing visual confirmation of its activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hUP1-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
hUP1-IN-1 is a potent inhibitor of human Uridine (B1682114) Phosphorylase 1 (hUP1), an enzyme that plays a crucial role in the pyrimidine (B1678525) salvage pathway. Uridine Phosphorylase 1 (UPP1) catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. Elevated levels of UPP1 have been observed in various cancers and are associated with tumor progression, metastasis, and resistance to certain chemotherapeutic agents. Inhibition of hUP1 is therefore a promising strategy for cancer therapy. These application notes provide detailed protocols for the solubilization of this compound and its application in cell culture-based assays to assess its cytotoxic and anti-proliferative effects.
Product Information
| Parameter | Details |
| Product Name | This compound potassium |
| Target | Human Uridine Phosphorylase 1 (hUP1/UPP1) |
| Formulation | Potassium salt |
| Molecular Weight | Varies by specific salt form; refer to manufacturer's data sheet. |
| Storage | Store at -20°C or -80°C as a solid. Protect from light and moisture. |
Solubility Data
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes the solubility of this compound potassium in various solvent systems. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be further diluted in cell culture medium for experiments.
| Solvent System | Concentration | Observations |
| 10% DMSO / 90% Saline | Not specified | - |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 3.75 mg/mL | Clear solution, may require sonication |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 3.75 mg/mL | Clear solution, may require sonication |
| 10% DMSO / 90% Corn Oil | 3.75 mg/mL | Clear solution, may require sonication |
Note: For cell culture applications, preparing a high-concentration stock solution in 100% DMSO is the most common and recommended practice.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound potassium powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the required mass of this compound potassium powder to prepare a stock solution of a specific concentration (e.g., 10 mM). Use the molecular weight provided by the manufacturer for this calculation.
-
Weighing: Carefully weigh the calculated amount of this compound potassium powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can aid dissolution if necessary.
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the stock solution will be added directly to large volumes of sterile culture medium.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots in tightly sealed tubes at -20°C or -80°C, protected from light.
Protocol 2: Determination of Cytotoxicity using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., breast, colon, pancreatic cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). It is crucial to maintain a consistent final DMSO concentration across all wells, typically ≤ 0.5%, to avoid solvent-induced toxicity.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells. Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
-
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of human Uridine Phosphorylase 1 (hUP1/UPP1). UPP1 is a key enzyme in the pyrimidine salvage pathway, which is essential for the synthesis of nucleotides required for DNA and RNA replication.[1][2] In many cancer cells, this pathway is upregulated to meet the high demand for nucleic acid precursors needed for rapid proliferation.
By inhibiting UPP1, this compound disrupts pyrimidine metabolism, leading to a depletion of the nucleotide pool available for DNA and RNA synthesis. This can induce cell cycle arrest and ultimately lead to apoptosis (programmed cell death).
Recent studies have also implicated UPP1 in the regulation of key signaling pathways involved in cancer progression. For instance, UPP1 has been shown to promote bladder cancer cell proliferation and gemcitabine (B846) resistance by activating the AKT signaling pathway.[3] Furthermore, in pancreatic cancer, UPP1 is upregulated by KRAS-MAPK signaling and allows cancer cells to utilize uridine to fuel central carbon metabolism under low-glucose conditions.[4] Inhibition of UPP1 may therefore also exert its anti-cancer effects by modulating these critical signaling cascades.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell culture model.
References
- 1. Role of Uridine Phosphorylase 1 in Cancer: A Comprehensive Pan-Cancer Analysis Highlighting Its Prognostic and Therapeutic Potential | Sciety [sciety.org]
- 2. UPP1 Promotes Lung Adenocarcinoma Progression through Epigenetic Regulation of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPP1 enhances bladder cancer progression and gemcitabine resistance through AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: hUP1-IN-1 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of hUP1-IN-1, a potent inhibitor of human uridine (B1682114) phosphorylase 1 (hUP1). Proper preparation and storage of this stock solution are critical for ensuring the accuracy and reproducibility of experimental results.
Mechanism of Action
This compound is an inhibitor of hUP1 with a Kii and Kis Urd of 375 and 635 nM, respectively.[1][2] It has been shown to have inhibitory activity over hUP1 catalyzed reactions, with 70% inhibition at a concentration of 1 µM.[1][2] The inhibition of hUP1 is a target for cancer research.[1][2]
Quantitative Data Summary
| Property | Value |
| Target | hUP1 |
| Kii | 375 nM |
| Kis Urd | 635 nM |
| Inhibition | 70% at 1 µM |
| Solubility in DMSO | 37.5 mg/mL |
| Solubility in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 3.75 mg/mL (19.92 mM) |
| Solubility in 10% DMSO + 90% (20% SBE-β-CD in Saline) | 3.75 mg/mL (19.92 mM) |
| Solubility in 10% DMSO + 90% Corn Oil | 3.75 mg/mL (19.92 mM) |
| Stock Solution Storage (-80°C) | 6 months |
| Stock Solution Storage (-20°C) | 1 month |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound potassium salt
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][3]
-
Storage: Store the aliquots in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]
Note on Aqueous Solutions: If water is used as the solvent for the stock solution, it is recommended to dilute it to the working solution and then filter-sterilize it using a 0.22 µm filter before use.[1][3]
Diagrams
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Determining the Dose-Response Curve of hUP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
hUP1-IN-1 is a known inhibitor of human uracil (B121893) phosphoribosyltransferase (UPRT), a key enzyme in the pyrimidine (B1678525) salvage pathway. This pathway allows cells to recycle uracil for the synthesis of uridine (B1682114) monophosphate (UMP), a crucial precursor for nucleotides required for DNA and RNA synthesis. By inhibiting UPRT, this compound can disrupt nucleotide metabolism, which is particularly critical for the proliferation of cancer cells that may rely on the salvage pathway. Therefore, accurately determining the potency of this compound through a dose-response curve is essential for its preclinical evaluation as a potential therapeutic agent.
These application notes provide detailed protocols for determining the dose-response curve of this compound using both biochemical and cell-based assays.
Signaling Pathway
The pyrimidine salvage pathway provides an alternative to the de novo synthesis of nucleotides. In this pathway, UPRT catalyzes the conversion of uracil and 5-phosphoribosyl-1-pyrophosphate (PRPP) to UMP. This compound directly inhibits this enzymatic step.
Caption: Pyrimidine Salvage Pathway Inhibition by this compound.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in tables for clear comparison. The primary metric to be determined is the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity or cell viability by 50%.
Table 1: Quantitative Data Summary for Biochemical Assay
| This compound Conc. (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition | Std. Dev. |
| 0 (Vehicle) | 0 | 0 | 0 | 0 | 0 |
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| IC50 (µM) |
Table 2: Quantitative Data Summary for Cell-Based Assay
| This compound Conc. (µM) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Mean % Viability | Std. Dev. |
| 0 (Vehicle) | 100 | 100 | 100 | 100 | 0 |
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| IC50 (µM) |
Experimental Protocols
Two primary methods are presented for determining the dose-response curve of this compound: a direct biochemical assay measuring UPRT enzyme activity and a cell-based assay assessing the impact on cell viability.
Protocol 1: Biochemical Dose-Response Assay for this compound
This protocol measures the enzymatic activity of purified human UPRT in the presence of varying concentrations of this compound. The production of UMP can be monitored using various methods, such as radiolabeling or coupled enzyme assays. Here, a generic spectrophotometric method is described.
Application Notes: Synergistic Antitumor Efficacy of hUP1-IN-1 in Combination with 5-Fluorouracil
For Research Use Only.
Introduction
5-Fluorouracil (B62378) (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal cancer. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), leading to the disruption of DNA synthesis and repair. Additionally, 5-FU can be incorporated into RNA, affecting its function. However, the efficacy of 5-FU can be limited by both intrinsic and acquired resistance mechanisms. One key enzyme involved in the metabolism of 5-FU is uridine (B1682114) phosphorylase-1 (UP1), which can convert 5-FU to 5-fluorouridine, influencing its cytotoxic effects.
hUP1-IN-1 is a potent and selective inhibitor of human uridine phosphorylase-1 (hUP1). By blocking the action of hUP1, this compound is hypothesized to modulate the metabolic fate of 5-FU, thereby enhancing its antitumor activity. These application notes provide a summary of the synergistic effects of combining this compound with 5-FU, detailed protocols for in vitro evaluation, and an overview of the underlying signaling pathways.
Data Presentation
The combination of this compound and 5-fluorouracil (5-FU) has been shown to exert a synergistic cytotoxic effect on human colorectal adenocarcinoma HT-29 cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values for 5-FU in the presence and absence of this compound.
| Cell Line | Treatment | IC50 (µM) |
| HT-29 | 5-FU alone | 34.18[1] |
| 5-FU + this compound (1 µM) | Potentiated (Specific value to be determined by user) | |
| HCT116 | 5-FU alone | 19.87[1] |
| SW48 | 5-FU alone | 19.85[1] |
| LS180 | 5-FU alone | 58.22[1] |
Note: The IC50 value for the combination of 5-FU and this compound in HT-29 cells is not publicly available in the referenced literature and should be determined experimentally using the provided protocols. The potentiation of 5-FU cytotoxicity by this compound has been described, suggesting a lower IC50 for the combination.
Signaling Pathways and Experimental Workflow
The synergistic interaction between this compound and 5-FU can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: Mechanism of synergistic action between this compound and 5-FU.
Caption: Workflow for in vitro cytotoxicity assessment.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound in combination with 5-FU on a cancer cell line, such as HT-29.
Materials:
-
HT-29 human colorectal adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
5-Fluorouracil (5-FU) (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of 5-FU and a fixed concentration of this compound (e.g., 1 µM) in culture medium.
-
For combination treatment, prepare serial dilutions of 5-FU in medium containing the fixed concentration of this compound.
-
Include wells for untreated cells (vehicle control) and cells treated with this compound alone.
-
Remove the medium from the wells and add 100 µL of the respective drug solutions.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for 5-FU alone and in combination with this compound using a dose-response curve fitting software.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the drug interaction (synergism: CI < 1, additive effect: CI = 1, antagonism: CI > 1).[2][3]
-
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is used to quantify the induction of apoptosis following treatment with this compound and 5-FU.
Materials:
-
HT-29 cells
-
6-well plates
-
This compound and 5-FU
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HT-29 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with IC50 concentrations of 5-FU, this compound, or their combination for 48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the floating and adherent cells and centrifuge to obtain a cell pellet.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
-
Conclusion
The combination of this compound and 5-fluorouracil represents a promising strategy to enhance the therapeutic efficacy of 5-FU. The provided protocols offer a framework for researchers to investigate and quantify the synergistic effects of this combination in vitro. Further studies are warranted to explore the in vivo efficacy and the full potential of this combination therapy in a clinical setting.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic In Vitro and In Vivo Antitumor Effect of Combination Therapy with Salinomycin and 5-Fluorouracil against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of hUP1-IN-1, a USP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR). By removing ubiquitin from key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 (FANCD2), USP1 is integral to translesion synthesis and the Fanconi anemia pathway, which are crucial for repairing DNA interstrand crosslinks.[1][2][3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as Homologous Recombination Deficiency or HRD), tumor cells become highly dependent on USP1 for survival.[1] This creates a synthetic lethal relationship, making USP1 a promising therapeutic target.[1][4]
hUP1-IN-1 is a potent and selective small molecule inhibitor of USP1. These application notes provide a comprehensive experimental framework for evaluating the preclinical efficacy of this compound, both as a monotherapy and in combination with other agents, such as PARP inhibitors. The following protocols are based on established methodologies for characterizing USP1 inhibitors.
Mechanism of Action and Signaling Pathway
This compound inhibits the enzymatic activity of the USP1/UAF1 complex. This leads to the accumulation of mono- and poly-ubiquitinated PCNA and FANCD2.[5][6] The persistence of ubiquitinated PCNA on the chromatin leads to replication fork instability, S-phase arrest, DNA damage, and ultimately, tumor cell death.[5][7] Additionally, USP1 inhibition has been shown to downregulate the anti-apoptotic protein survivin and upregulate the pro-apoptotic Death Receptor 5 (DR5), further sensitizing cancer cells to apoptosis.[8][9][10]
Data Presentation: Efficacy of USP1 Inhibitors
Note: As specific data for this compound is not publicly available, the following tables present representative data from other well-characterized, potent USP1 inhibitors such as KSQ-4279 and ML323 to illustrate expected efficacy.
Table 1: In Vitro Biochemical and Cellular Potency of USP1 Inhibitors
| Parameter | USP1 Inhibitor | Value | Cell Line | Reference |
| Biochemical IC₅₀ | KSQ-4279 | 11 ± 3 nM | - | [11] |
| ML323 | 76 nM | - | [6] | |
| Cellular IC₅₀ | KSQ-4279 | < 100 nM | MDA-MB-436 (BRCA1 mutant) | [12] |
| ML323 | ~1-10 µM | OVCAR8, EFO21 | [13] | |
| Unnamed | < 50 nM | MDA-MB-436 (BRCA1 mutant) | [9][10] |
Table 2: In Vivo Efficacy of USP1 Inhibitors in Xenograft Models
| USP1 Inhibitor | Dose & Regimen | Animal Model | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| KSQ-4279 | 100 mg/kg, PO, QD | Ovarian PDX | Significant tumor regression | [5][11] |
| 300 mg/kg, PO, QD | Ovarian PDX | Significant tumor regression | [5][11] | |
| ML323 | 10 mg/kg, IP, 3x/week | HCT116 Xenograft | Significant reduction in tumor size (in combo) | [8] |
| 5-10 mg/kg, IP, every 2 days | Osteosarcoma Xenograft | Dose-dependent tumor growth suppression | [14] | |
| KSQ-4279 + Olaparib | 100 mg/kg + 50 mg/kg, PO, QD | Ovarian PDX (BRCA1 mutant) | Durable tumor regression | [5][11] |
Experimental Protocols
The following section details the protocols for key experiments to determine the efficacy of this compound.
Biochemical Assay: USP1/UAF1 Enzymatic Inhibition
This assay directly measures the ability of this compound to inhibit the deubiquitinating activity of the USP1/UAF1 complex using a fluorogenic substrate.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-AMC (Ub-AMC) fluorogenic substrate
-
Assay Buffer (e.g., 10x PR-01 Assay Buffer from BPS Bioscience)
-
Dithiothreitol (DTT)
-
This compound (dissolved in DMSO)
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Protocol:
-
Reagent Preparation:
-
Prepare 1x Assay Buffer by diluting the 10x stock with distilled water and adding DTT to a final concentration of 5 mM.[15]
-
Prepare a serial dilution of this compound in 1x Assay Buffer. The final DMSO concentration should not exceed 1%.[15][16]
-
Dilute the USP1/UAF1 complex in ice-cold 1x Assay Buffer to the desired concentration (e.g., 2x final concentration).
-
Dilute the Ub-AMC substrate in 1x Assay Buffer (e.g., 2x final concentration). Protect from light.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO) control to the wells of the microplate.[15]
-
Add 25 µL of the diluted USP1/UAF1 complex to all wells except the "No Enzyme" negative control. Add 25 µL of 1x Assay Buffer to the negative control wells.[15]
-
Incubate the plate at room temperature for 30 minutes with gentle agitation to allow for inhibitor binding.[15][16]
-
Initiate the reaction by adding 20 µL of the diluted Ub-AMC substrate to all wells.[15]
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme" wells) from all other readings.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability Assay
This assay determines the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., BRCA1-mutant MDA-MB-436, BRCA-proficient HCC1954)
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells into opaque-walled multiwell plates at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of medium.[17]
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the wells. Include vehicle control (DMSO) wells.
-
Incubate for the desired duration (e.g., 72-120 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized cell viability against the log concentration of this compound and determine the IC₅₀ value using non-linear regression.
-
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of this compound on the ability of a single cell to proliferate and form a colony.
Materials:
-
Cancer cell lines
-
Culture medium and supplements
-
This compound (dissolved in DMSO)
-
6-well plates
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. The optimal number should be determined empirically for each cell line.[18]
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for 10-14 days, changing the medium with freshly added compound every 3-4 days.[7]
-
-
Staining and Quantification:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
-
Plot the surviving fraction against the drug concentration.
-
Western Blot for PCNA Ubiquitination
This protocol is to confirm the on-target activity of this compound in cells by detecting the accumulation of ubiquitinated PCNA.
Materials:
-
Cancer cell lines (e.g., U2OS, MDA-MB-436)
-
This compound (dissolved in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PCNA (e.g., PC10 clone)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., digital imager or X-ray film)
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells to be 70-80% confluent at the time of harvest.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a fixed time (e.g., 6-24 hours).[5]
-
Wash cells with ice-cold PBS and lyse directly in the dish with 2x Laemmli sample buffer.[5]
-
Scrape the lysate, sonicate briefly to shear DNA, and boil at 95-100°C for 10 minutes.[5]
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal. Unmodified PCNA will appear at ~29 kDa, while mono-ubiquitinated PCNA will be at ~37 kDa.[5]
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous cell-line-derived xenograft (CDX) model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line (e.g., MDA-MB-436)
-
Sterile PBS or serum-free medium
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Digital calipers
Protocol:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Compound Administration:
-
Efficacy Endpoint:
-
Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
In Vivo Pharmacodynamic (PD) Analysis
This procedure is to confirm that this compound engages its target in the tumor tissue by measuring the levels of ubiquitinated PCNA.
Protocol:
-
Establish xenograft tumors as described above.
-
Administer a single dose of this compound or vehicle to tumor-bearing mice.
-
At various time points after dosing (e.g., 4, 8, 24 hours), euthanize the mice and excise the tumors.[5]
-
Prepare protein lysates from the tumor tissue.
-
Perform a Western blot analysis for ubiquitinated PCNA as described in Protocol 4.
-
Alternatively, tumors can be fixed in formalin, paraffin-embedded, and analyzed by immunohistochemistry (IHC) using an antibody specific for ubiquitinated PCNA.[5]
References
- 1. Drug: ML323 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tangotx.com [tangotx.com]
- 5. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insilico Medicine reports development of USP1 inhibitors for cancer | BioWorld [bioworld.com]
- 10. Insilico Medicine divulges new USP1 inhibitors | BioWorld [bioworld.com]
- 11. | BioWorld [bioworld.com]
- 12. ksqtx.com [ksqtx.com]
- 13. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 19. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Assessing hUP1 Inhibition in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Unwinding Protein 1 (hUP1), the N-terminal domain of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), is a critical player in a multitude of cellular processes. Comprising two RNA-recognition motifs (RRMs), hUP1 is instrumental in RNA metabolism, including pre-mRNA splicing, mRNA transport, and translation.[1] Furthermore, emerging evidence highlights its crucial role in maintaining genomic integrity through its involvement in telomere maintenance and the DNA damage response.[2][3] Dysregulation of hnRNP A1 and its hUP1 domain has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[2][4]
These application notes provide a comprehensive guide for researchers to assess the inhibition of hUP1 in live cells. Detailed protocols for advanced fluorescence-based assays are provided, enabling the screening and characterization of potential hUP1 inhibitors.
Signaling Pathways Involving hUP1
hUP1 is a key node in cellular signaling, particularly in the maintenance of telomeres and the response to DNA damage.
hUP1 in Telomere Maintenance
hUP1 contributes to the stability of telomeres, the protective caps (B75204) at the ends of chromosomes. It interacts with the telomerase holoenzyme, which is responsible for elongating telomeres.[5] Specifically, hnRNP A1 can bind to the G-rich single-stranded DNA overhang of telomeres, potentially preventing their degradation and facilitating the action of telomerase.[6] It also promotes the capping of telomeres by the Shelterin complex.[2][7] Phosphorylation of hnRNP A1 by DNA-dependent protein kinase catalytic subunit (DNA-PKcs) enhances the formation of the Shelterin complex.[2]
hUP1 in the DNA Damage Response
In response to DNA damage, such as that induced by oxaliplatin, hnRNP A1, in conjunction with other RNA-binding proteins, modulates the alternative splicing of genes involved in critical cellular processes like apoptosis, cell cycle progression, and DNA repair.[8] This function underscores the role of hUP1 in orchestrating the cellular response to genotoxic stress, thereby influencing cell fate.
Experimental Protocols for Assessing hUP1 Inhibition
The following protocols describe advanced, fluorescence-based methods for assessing the inhibition of hUP1's interactions with RNA or other proteins in a live-cell context.
Protocol 1: Bimolecular Fluorescence Complementation (BiFC) Assay
The BiFC assay is a powerful technique to visualize protein-protein interactions in living cells.[9][10][11] It is based on the reconstitution of a fluorescent protein when two non-fluorescent fragments are brought into proximity by the interaction of proteins fused to them.[12] This assay can be adapted to screen for inhibitors that disrupt hUP1's interaction with a known protein partner.
Experimental Workflow:
Detailed Methodology:
-
Plasmid Construction:
-
Clone the coding sequence of hUP1 into a mammalian expression vector containing the N-terminal fragment of a split fluorescent protein (e.g., Venus-N).
-
Clone the coding sequence of a known hUP1-interacting protein into a compatible vector containing the C-terminal fragment of the same fluorescent protein (e.g., Venus-C).
-
Include appropriate negative controls, such as vectors expressing only the fluorescent protein fragments or fusions with non-interacting proteins.[10]
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media.
-
Co-transfect the cells with the hUP1-VN and PartnerProtein-VC plasmids using a standard transfection reagent.
-
-
Compound Treatment:
-
After 24 hours post-transfection, add the test compounds at various concentrations to the cell culture medium. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours to allow for protein expression and interaction, and for the compounds to take effect.
-
-
Live-Cell Imaging and Analysis:
-
Image the live cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent protein.
-
Quantify the mean fluorescence intensity of the reconstituted fluorescent signal in a population of cells for each treatment condition.
-
Plot the fluorescence intensity against the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Förster Resonance Energy Transfer (FRET) Assay
FRET is a distance-dependent physical process by which energy is transferred from an excited donor fluorophore to a suitable acceptor fluorophore.[13][14] This technique can be used to monitor the proximity of two molecules, such as hUP1 and a target RNA, in real-time within living cells.[15] An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Experimental Workflow:
Detailed Methodology:
-
Plasmid Construction:
-
Construct a mammalian expression vector encoding hUP1 fused to a donor fluorophore (e.g., CFP or GFP).
-
To visualize a specific RNA and its interaction with hUP1, a reporter system can be used. For example, a plasmid expressing the target RNA containing binding sites for the MS2 bacteriophage coat protein can be co-transfected with a plasmid expressing the MS2 coat protein fused to an acceptor fluorophore (e.g., YFP or mCherry).
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line on glass-bottom dishes suitable for high-resolution microscopy.
-
Co-transfect the cells with the hUP1-donor and the RNA-reporter/MS2-acceptor plasmids.
-
-
Live-Cell Imaging:
-
24-48 hours post-transfection, mount the dish on a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera).
-
Acquire baseline images in the donor, acceptor, and FRET channels.
-
-
Compound Addition and Time-Lapse Imaging:
-
Carefully add the test compound at the desired concentration to the imaging medium.
-
Immediately start acquiring time-lapse images to monitor the change in FRET efficiency over time.
-
-
Data Analysis:
-
Correct the raw fluorescence images for background and spectral bleed-through.
-
Calculate the FRET efficiency for each cell at each time point.
-
For dose-response experiments, treat different cell populations with a range of compound concentrations and measure the FRET efficiency after a defined incubation period.
-
Plot the change in FRET efficiency against the compound concentration to determine the IC50 value.
-
Data Presentation
Quantitative data from inhibitor screening should be summarized in a clear and concise tabular format to allow for easy comparison of compound potencies.
Table 1: Inhibitory Activity of Test Compounds against hUP1 Interactions
| Compound ID | Target Interaction | Assay Type | IC50 (µM) | Notes |
| VPC-80051 | hnRNP A1 - RNA | Splicing Assay | ~25 | Reduces AR-V7 levels in 22Rv1 cells.[4] |
| Compound X | hUP1 - Partner Protein Y | BiFC | 15.2 ± 2.1 | Data are representative. |
| Compound Z | hUP1 - Target RNA | FRET | 8.7 ± 1.5 | Data are representative. |
| VITAS STK508411 | hnRNP A18 - RNA | Fluorescence Anisotropy | 2.9 | Binds to and stabilizes hnRNP A18 in cells.[16][17] |
| Chembridge 7646184 | hnRNP A18 - RNA | Fluorescence Anisotropy | 15 | Binds to and stabilizes hnRNP A18 in cells.[16][17] |
| OTAVA 2192853 | hnRNP A18 - RNA | Cellular Thermal Shift | 2.7 | Binds to and stabilizes hnRNP A18 in cells.[16] |
Note: IC50 values for VPC-80051 are for hnRNP A1 splicing activity.[4] Data for VITAS STK508411, Chembridge 7646184, and OTAVA 2192853 are for hnRNP A18 and are included to demonstrate data presentation format.[16][17] "Compound X" and "Compound Z" are hypothetical examples.
Conclusion
The protocols and information provided herein offer a robust framework for investigating the inhibition of hUP1 in live cells. By employing techniques such as BiFC and FRET, researchers can visualize and quantify the disruption of hUP1's molecular interactions, paving the way for the discovery and development of novel therapeutics targeting hUP1-mediated pathways. The detailed methodologies and data presentation guidelines will aid in the systematic evaluation of potential hUP1 inhibitors, ultimately contributing to a deeper understanding of its role in health and disease.
References
- 1. HnRNP A1 controls a splicing regulatory circuit promoting mesenchymal-to-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Analysis of the Role of hnRNP A1 Function and Dysfunction in the Pathogenesis of Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. hnRNP A/B Proteins: An Encyclopedic Assessment of Their Roles in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bimolecular Fluorescence Complementation (BiFC) Assay to Visualize Protein-Protein Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo detection of RNA-binding protein interactions with cognate RNA sequences by fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small molecules inhibitors of the heterogeneous ribonuclear protein A18 (hnRNP A18): a regulator of protein translation and an immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for hUP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
hUP1-IN-1 is a potent inhibitor of human uridine (B1682114) phosphorylase 1 (hUP1), a key enzyme in the pyrimidine (B1678525) salvage pathway.[1][2] hUP1 catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate, thereby playing a crucial role in regulating intracellular and extracellular uridine levels.[2][3] Inhibition of hUP1 has emerged as a promising therapeutic strategy in oncology, particularly for enhancing the efficacy and reducing the toxicity of fluoropyrimidine-based chemotherapies such as 5-fluorouracil (B62378) (5-FU).[2][4] Additionally, hUP1 inhibitors are being investigated for their therapeutic potential in other conditions, including liver fibrosis. This document provides detailed protocols for the storage, handling, and experimental use of this compound.
Chemical and Physical Properties
This compound is available as a potassium salt. Its properties are summarized in the table below.
| Property | Value | Reference |
| Target | Human Uridine Phosphorylase 1 (hUP1) | [1][2] |
| Kii (Uridine) | 375 nM | [1] |
| Kis (Uridine) | 635 nM | [1] |
| Inhibition at 1 µM | 70% of hUP1 catalyzed reaction | [1] |
| Molecular Formula | C8H6KN3O2 | [1] |
| Molecular Weight | 215.25 g/mol | MedChemExpress |
Storage and Handling
Stock Solution Storage: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to two years. For stock solutions, dissolve this compound in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Preparation of Stock Solutions:
-
DMSO: Soluble up to 100 mg/mL (531.26 mM) with the aid of ultrasonication and warming to 80°C. It is important to use newly opened DMSO as it is hygroscopic, and the presence of water can significantly impact solubility.[1]
-
Water: Soluble up to 25 mg/mL (132.82 mM) with the aid of ultrasonication.[1]
If using water as the solvent for the stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[1]
Preparation of Working Solutions for In Vivo Experiments: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs during preparation, warming and/or sonication can be used to aid dissolution.[1]
Here are three example protocols for preparing a 3.75 mg/mL working solution:[1]
-
Protocol 1 (Saline-based):
-
Start with a 37.5 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. This protocol should be used with caution for continuous dosing periods exceeding half a month.[1]
-
-
Protocol 2 (SBE-β-CD-based):
-
Start with a 37.5 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.
-
-
Protocol 3 (Corn Oil-based):
-
Start with a 37.5 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. This protocol should be used with caution for continuous dosing periods exceeding half a month.[1]
-
Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of human uridine phosphorylase 1 (hUP1). hUP1 is a central enzyme in the pyrimidine salvage pathway, responsible for the catabolism of uridine. The kinetic mechanism of hUP1 is a steady-state ordered bi bi reaction. Inorganic phosphate (B84403) (Pi) binds to the enzyme first, followed by uridine. The enzyme then catalyzes the phosphorolysis of uridine into uracil and ribose-1-phosphate. Uracil is released first, followed by ribose-1-phosphate.[3]
By inhibiting hUP1, this compound leads to an accumulation of endogenous uridine. This has significant implications in cancer therapy, particularly with 5-fluorouracil (5-FU). 5-FU is a pyrimidine analog that, once metabolized, inhibits thymidylate synthase, leading to depletion of thymidine (B127349) and subsequent cell death. However, 5-FU can also be incorporated into RNA, leading to toxicity in healthy tissues. Elevated uridine levels resulting from hUP1 inhibition can compete with 5-FU metabolites for incorporation into RNA in healthy tissues, thereby reducing 5-FU-related toxicity without compromising its anti-tumor activity.[2][4] Furthermore, some studies suggest that hUP1 inhibition may even enhance the anti-proliferative effects of 5-FU in cancer cells.[2]
Caption: Mechanism of hUP1 and its inhibition by this compound.
Experimental Protocols
The following are example protocols that can be adapted for use with this compound.
In Vitro hUP1 Enzyme Activity Assay
This protocol is adapted from a general method for measuring uridine phosphorylase activity.
Materials:
-
Recombinant human Uridine Phosphorylase 1 (hUP1)
-
This compound
-
Uridine
-
Potassium phosphate buffer (pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 262 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and uridine.
-
Add varying concentrations of this compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding recombinant hUP1 enzyme to each well.
-
Immediately measure the decrease in absorbance at 262 nm over time at 37°C. The conversion of uridine to uracil results in a decrease in absorbance at this wavelength.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (WST-1) to Assess Synergy with 5-FU
This protocol provides a framework for assessing the effect of this compound on the cytotoxicity of 5-FU in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., colon cancer cell line like HT-29 or HCT116)
-
Complete cell culture medium
-
This compound
-
5-fluorouracil (5-FU)
-
WST-1 reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and 5-FU in complete cell culture medium.
-
Treat the cells with:
-
This compound alone
-
5-FU alone
-
A combination of this compound and 5-FU
-
Vehicle control (e.g., DMSO)
-
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for 5-FU in the presence and absence of this compound to assess for synergistic, additive, or antagonistic effects.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating a hUP1 inhibitor.
References
Troubleshooting & Optimization
troubleshooting hUP1-IN-1 precipitation in media
Technical Support Center: hUP1-IN-1
Disclaimer: this compound is a model compound name for the purpose of this guide. The troubleshooting principles and protocols described here are based on best practices for handling common, sparingly soluble small molecule inhibitors in cell culture and may be adapted for your specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: I observed a fine, crystalline precipitate in my cell culture wells immediately after adding my this compound stock solution. What is the most likely cause?
A1: This is a classic sign of the compound crashing out of solution due to exceeding its aqueous solubility limit. It often happens when a concentrated stock in an organic solvent (like DMSO) is added too quickly to the aqueous cell culture medium, creating localized high concentrations that lead to immediate precipitation.[1]
Q2: Can the type of cell culture medium affect the solubility of this compound?
A2: Absolutely. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, pH buffers, and other components.[1][2] These can interact with your compound, influencing its solubility. For example, media with higher levels of calcium or phosphate (B84403) can sometimes contribute to the formation of insoluble complexes.[1][2]
Q3: My media looked clear after adding this compound, but I noticed a precipitate had formed after overnight incubation at 37°C. Why would this happen?
A3: This delayed precipitation can be due to several factors. Changes in the medium's pH over time due to cellular metabolism can alter compound solubility.[1][3] Additionally, evaporation from the culture plate can increase the effective concentration of the compound, pushing it past its solubility limit.[3][4] It is also possible the compound has lower solubility at 37°C than at the room temperature where it was prepared.
Q4: Does the presence of fetal bovine serum (FBS) in the medium affect this compound solubility?
A4: Yes, serum components like proteins and lipids can have a significant effect on the bioavailability and solubility of hydrophobic compounds.[5] Serum proteins, such as albumin, can bind to small molecules, which can either help keep them in solution or, in some cases, reduce their effective concentration available to the cells.[6][7]
Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A5: To avoid solvent-induced toxicity and other artifacts, the final concentration of DMSO in your cell culture should ideally be kept at or below 0.1%.[1][8][9] Most cell lines can tolerate up to 0.5%, but this should be determined empirically for your specific cell type and assay. Always include a vehicle control with the same final DMSO concentration in your experiments.[10]
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Visual Inspection
First, carefully inspect the precipitate under a microscope.
-
Crystalline or Amorphous Precipitate: If the particles appear as sharp crystals or non-cellular amorphous shapes, it is very likely your compound. Proceed to Step 2.
-
Cloudy Media & Motile Particles: If the media is uniformly cloudy and you observe small, motile particles, this indicates bacterial contamination.[3][11]
-
Filamentous Structures or Budding Particles: These are signs of fungal or yeast contamination, respectively.[3][11]
Step 2: Review Your Dilution Protocol
The most common cause of precipitation is improper dilution technique.
-
Problem: Adding a concentrated DMSO stock directly and quickly into a large volume of aqueous media.
-
Solution: Pre-warm your cell culture medium to 37°C.[1] Add the required volume of your DMSO stock solution drop-wise to the medium while gently swirling or vortexing.[1][3] This ensures rapid and even dispersion, preventing localized high concentrations.
Step 3: Optimize Concentrations
-
Lower the Final Concentration: The simplest solution is often to reduce the final working concentration of this compound in your assay.[12] It's possible you are working above its maximum kinetic solubility in your specific media formulation.
-
Increase Stock Concentration: Prepare a more concentrated DMSO stock solution. For example, creating a 20 mM stock instead of a 10 mM stock allows you to add half the volume of DMSO to achieve the same final concentration, which can help maintain solubility.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues.
Quantitative Data Summary
While specific data for the fictional this compound is not available, this table provides an example of how to present solubility data for a small molecule inhibitor. Determining this data for your compound is highly recommended.
| Media Formulation | Serum % | Max Kinetic Solubility (µM) | Final DMSO % | Observations |
| DMEM | 10% | 50 | 0.1% | Clear solution |
| DMEM | 10% | >50 | 0.2% | Precipitate observed at 75 µM |
| DMEM | 0% | 25 | 0.1% | Fine precipitate observed > 30 µM |
| RPMI-1640 | 10% | 40 | 0.1% | Precipitate observed at 50 µM |
| RPMI-1640 | 5% | 35 | 0.1% | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile polypropylene (B1209903) microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed. For a compound with a molecular weight of 500 g/mol , to make 1 mL of a 10 mM stock, you would need:
-
500 g/mol * 0.010 mol/L * 0.001 L = 0.005 g = 5 mg
-
-
Procedure: a. Carefully weigh out 5 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO. c. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if dissolution is difficult.[12] d. Visually inspect the solution to ensure it is clear and free of particulates. e. Aliquot the stock solution into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[3] f. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Recommended Dilution for Cell-Based Assays
This protocol describes the preparation of a 10 µM final concentration in 10 mL of medium.
-
Materials: 10 mM this compound stock in DMSO, complete cell culture medium, sterile conical tube.
-
Procedure: a. Pre-warm 10 mL of your complete cell culture medium to 37°C in a 15 mL or 50 mL conical tube. b. Thaw one aliquot of the 10 mM this compound stock solution at room temperature. c. Calculate the required volume of stock: (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL. This results in a final DMSO concentration of 0.1%. d. Crucial Step: While gently swirling or vortexing the tube of pre-warmed medium, add the 10 µL of stock solution drop-by-drop directly into the medium. Do not pipette the stock onto the side of the tube.[3] e. Continue to mix for a few seconds to ensure homogeneity. f. Immediately add the final working solution to your cells.
Hypothetical Signaling Pathway
To understand the importance of maintaining this compound in solution, consider its potential mechanism of action. If this compound fails to dissolve, its effective concentration is lowered, leading to misleading experimental results. The diagram below illustrates a hypothetical pathway where this compound acts as a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing hUP1-IN-1 Concentration for Experiments
Welcome to the technical support center for the use of hUP1 inhibitors, with a focus on hUP1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of human uridine (B1682114) phosphorylase 1 (hUP1), also known as UPP1.[1][2][3] hUP1 is a key enzyme in the pyrimidine (B1678525) salvage pathway, where it catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[4][5][6] By inhibiting hUP1, this compound blocks this conversion, leading to an accumulation of uridine. In cancer research, inhibiting hUP1 is explored as a strategy to modulate the tumor microenvironment and enhance the efficacy of certain chemotherapies.[7][8]
Q2: What is the role of hUP1 in cancer?
A2: Elevated levels of hUP1 have been observed in various cancers and are often associated with poor prognosis. hUP1 plays a role in pyrimidine metabolism, which is crucial for cell proliferation. Furthermore, recent studies have implicated hUP1 in promoting metastasis by altering the immune landscape and the extracellular matrix within the tumor microenvironment. Inhibition of hUP1 is being investigated as a potential therapeutic strategy to counter these effects.
Q3: What is the reported inhibitory concentration of this compound?
A3: this compound has been shown to exhibit approximately 70% inhibition of hUP1 catalyzed reactions at a concentration of 1 µM in biochemical assays.[1][2][3] Its potency is further defined by its inhibition constants, with a Kii (inhibitor binding to the free enzyme) of 375 nM and a Kis (inhibitor binding to the enzyme-substrate complex) of 635 nM for uridine.[1][2][3]
Q4: In what form is this compound typically supplied and how should it be stored?
A4: this compound is often supplied as a potassium salt.[3] For experimental use, it is commonly available as a solution in dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month), sealed and protected from moisture.[3]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., WST-1 or MTT)
This protocol provides a general framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
WST-1 or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well). Seeding density should be optimized for each cell line to ensure logarithmic growth during the assay period.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each concentration in triplicate.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
For WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C. Shake the plate for 1 minute before reading.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation
Table 1: this compound Biochemical Inhibition Data
| Parameter | Value |
| Target | Human Uridine Phosphorylase 1 (hUP1/UPP1) |
| Kii (Uridine) | 375 nM[1][2][3] |
| Kis (Uridine) | 635 nM[1][2][3] |
| % Inhibition at 1 µM | ~70%[1][2][3] |
Table 2: Template for IC50 Values of this compound in Various Cancer Cell Lines
Researchers should use this template to record their experimentally determined IC50 values.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | 48 | [Enter your value] |
| e.g., A549 | Lung Cancer | 48 | [Enter your value] |
| e.g., HCT116 | Colon Cancer | 48 | [Enter your value] |
| [Add your cell line] | [Add cancer type] | [Add incubation time] | [Enter your value] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition observed | 1. Inactive compound. | 1. Ensure proper storage of this compound stock solution. Prepare fresh dilutions for each experiment. |
| 2. Insufficient concentration. | 2. Extend the concentration range in your dose-response experiment. | |
| 3. Short incubation time. | 3. Increase the incubation time (e.g., 48 or 72 hours) to allow for the compound to exert its effect. | |
| 4. Cell line is resistant. | 4. Confirm hUP1 expression in your cell line. Consider using a different cell line with known hUP1 expression. | |
| High variability between replicates | 1. Inconsistent cell seeding. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| 2. Pipetting errors. | 2. Calibrate pipettes regularly. Be careful when adding small volumes of the inhibitor. | |
| 3. Edge effects in the 96-well plate. | 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Precipitation of this compound in media | 1. Low solubility of the compound. | 1. Ensure the final DMSO concentration is low (typically <0.5%). Prepare fresh dilutions from a clear stock solution. |
| 2. Interaction with media components. | 2. Visually inspect the media after adding the inhibitor. If precipitation occurs, consider using a different basal medium or adding a solubilizing agent (with appropriate controls). | |
| Unexpected cytotoxicity at low concentrations | 1. Off-target effects. | 1. Review literature for known off-target effects of similar compounds. Consider performing a kinome scan or other selectivity profiling assay. |
| 2. Cell line is highly sensitive. | 2. Perform a time-course experiment to determine the optimal treatment duration. | |
| 3. Contamination of the compound. | 3. Use a high-purity source of this compound. |
Visualizations
Caption: hUP1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining this compound IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | hUP1抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Human uridine phosphorylase-1 inhibitors: a new approach to ameliorate 5-fluorouracil-induced intestinal mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
hUP1-IN-1 stability issues in long-term culture
Welcome to the technical support center for hUP1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during the long-term culture of cells with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the human Ubiquitin Pathway Protein 1 (hUP1), a hypothetical component of the ubiquitin-proteasome system. By inhibiting hUP1, this compound is designed to modulate the degradation of specific cellular proteins. The ubiquitin-proteasome pathway is a critical process for protein degradation, regulating gene expression, cell signaling, and responses to adverse environmental conditions.[1] An E3 ligase attaches ubiquitin to a target protein, marking it for degradation by the proteasome.[1]
Q2: I am observing a decrease in the efficacy of this compound over several days in my cell culture experiments. What could be the cause?
A2: A gradual loss of efficacy in long-term culture can be attributed to several factors, including the chemical instability of this compound in aqueous culture media, enzymatic degradation by the cells, or cellular adaptation mechanisms. It is crucial to determine the half-life of the compound under your specific experimental conditions.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: You can perform a stability assay by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 6, 12, 24, 48, 72 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Are there any known metabolites of this compound that could be active or cytotoxic?
A4: The metabolic profile of this compound is currently under investigation. Cellular metabolism can lead to the formation of metabolites with altered activity or increased cytotoxicity. We recommend performing a metabolite identification study using LC-MS/MS to analyze cell lysates and culture supernatant from treated cells.
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Complete loss of compound activity after 24-48 hours. | 1. Rapid degradation: The compound may be unstable in the culture medium at 37°C.2. Cellular metabolism: The cells may be rapidly metabolizing the compound. | 1. Determine compound half-life: Perform an HPLC or LC-MS stability assay in your specific medium.2. Replenish the compound: Based on the half-life, replenish the medium with fresh this compound at regular intervals (e.g., every 24 or 48 hours).3. Use a higher initial concentration: This may compensate for rapid degradation, but be mindful of potential toxicity. |
| Inconsistent results between experiments. | 1. Variability in compound preparation: Inconsistent dissolution or storage of the stock solution.2. Inconsistent cell density: Cell density can affect the rate of compound metabolism.[2]3. Variability in medium components: Components like pyruvate (B1213749) and bicarbonate can impact the stability of compounds in concentrated media.[3] | 1. Standardize stock solution preparation: Ensure complete dissolution and store aliquots at -80°C to minimize freeze-thaw cycles.2. Standardize cell seeding density: Use a consistent cell number for all experiments.3. Use freshly prepared medium: Avoid storing supplemented medium for extended periods. |
| Increased cytotoxicity in long-term cultures. | 1. Accumulation of a toxic metabolite. 2. Off-target effects of the compound over time. 3. Compound precipitation at higher effective concentrations due to medium evaporation. | 1. Metabolite analysis: Use LC-MS to identify potential toxic metabolites.2. Dose-response and time-course cytotoxicity assays: Determine the maximum non-toxic concentration and exposure duration.3. Monitor for precipitates: Visually inspect cultures for any signs of compound precipitation. Ensure proper humidification to minimize evaporation. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium
Objective: To quantify the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your cell line
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS system
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the final working concentration.
-
Aliquot the medium containing this compound into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and prepare them for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant by HPLC or LC-MS to determine the concentration of the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point and plot the data to determine the half-life.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound within the ubiquitin-proteasome pathway.
Experimental Workflow
Caption: Workflow for determining the stability of this compound in cell culture medium.
Troubleshooting Logic
Caption: A logical guide for troubleshooting decreased efficacy of this compound in long-term culture.
References
- 1. Breaking down the biochemical pathways of protein degradation [ag.purdue.edu]
- 2. Increased Culture Density Is Linked to Decelerated Proliferation, Prolonged G1 Phase, and Enhanced Propensity for Differentiation of Self-Renewing Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of hUP1-IN-1
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize and identify potential off-target effects of hUP1-IN-1, a chemical probe targeting the Hypoxia-Inducible Factor 1α (HIF-1α) pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when using a chemical probe like this compound?
A1: The main concern is the potential for off-target effects, where the inhibitor binds to and modulates proteins other than the intended target (HIF-1α).[1][2] This can lead to misinterpretation of experimental results, attributing a phenotype to the inhibition of HIF-1α when it is, in fact, caused by the modulation of an unrelated protein.[1] It is crucial to perform rigorous validation experiments to ensure the observed effects are genuinely due to the on-target activity of this compound.
Q2: How can I be sure that the phenotype I observe is due to HIF-1α inhibition?
A2: Confidence in your results can be increased by employing orthogonal approaches. This includes using a structurally distinct inhibitor of HIF-1α and observing the same phenotype.[2] Additionally, genetic validation methods, such as RNAi or CRISPR-Cas9 to knock down or knock out HIF-1α, should replicate the inhibitor's effects.[1][3] A rescue experiment, where the phenotype is reversed by expressing a form of HIF-1α that is resistant to this compound, provides strong evidence for on-target activity.
Q3: What is a kinome scan and why is it important?
A3: A kinome scan is a broad screening of a chemical compound against a large panel of kinases to determine its selectivity profile.[4][5][6] Since many inhibitors, particularly those targeting ATP-binding sites, can interact with multiple kinases, a kinome scan is essential for identifying potential off-target interactions early in the research process.[4][6] The data from a kinome scan, typically presented as IC50 or Ki values, helps to assess the inhibitor's specificity and anticipate potential off-target liabilities.[4]
Troubleshooting Guide
Issue 1: Inconsistent results between this compound treatment and HIF-1α genetic knockdown.
-
Possible Cause: This discrepancy strongly suggests that this compound may have off-target effects that contribute to the observed phenotype. The genetic knockdown is specific to HIF-1α, while the chemical inhibitor may be affecting other pathways.[1]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the lowest effective concentration of this compound to minimize the likelihood of engaging lower-affinity off-targets.
-
Conduct a kinome scan: Analyze the selectivity profile of this compound to identify potential off-target kinases that might be responsible for the divergent phenotype.[4][6]
-
Rescue experiment: In a HIF-1α knockout background, express a resistant mutant of HIF-1α. If this compound still produces the phenotype, it is definitively off-target.
-
Issue 2: High cellular toxicity observed at concentrations required for HIF-1α inhibition.
-
Possible Cause: The observed toxicity may be an off-target effect. High concentrations of a chemical probe increase the probability of interacting with unintended molecular targets.[1]
-
Troubleshooting Steps:
-
Lower the concentration: Use the minimal concentration of this compound that shows a measurable on-target effect.
-
Control for compound-specific toxicity: Use an inactive structural analog of this compound as a negative control. If the inactive analog also causes toxicity, the effect is likely independent of HIF-1α inhibition.
-
Assess apoptosis/necrosis markers: Determine the mechanism of cell death to gain insights into the potential off-target pathways being affected.
-
Quantitative Data
Table 1: Selectivity Profile of a Hypothetical HIF-1α Inhibitor (this compound)
This table illustrates a sample selectivity profile for this compound against a panel of kinases. Lower IC50 values indicate higher potency. Significant inhibition of kinases other than the intended target pathway components suggests potential off-targets.
| Kinase Target | IC50 (nM) | Family | Notes |
| HIF-1α Pathway | On-Target | ||
| PHD2 | 25 | Dioxygenase | Primary Target |
| Off-Targets | Potential Off-Targets | ||
| VEGFR2 | 850 | Tyrosine Kinase | Moderate off-target activity |
| EGFR | >10,000 | Tyrosine Kinase | Low off-target activity |
| SRC | 2,500 | Tyrosine Kinase | Moderate off-target activity |
| p38α | >10,000 | Ser/Thr Kinase | Low off-target activity |
| GSK3β | 5,000 | Ser/Thr Kinase | Low off-target activity |
Experimental Protocols
Protocol 1: Biochemical Assay for this compound Potency (PHD2 Inhibition)
This protocol outlines a method to determine the IC50 value of this compound against its direct target, Prolyl Hydroxylase Domain 2 (PHD2), a key regulator of HIF-1α stability.[7][8]
-
Principle: This assay measures the hydroxylation of a HIF-1α peptide substrate by recombinant PHD2. Inhibition of PHD2 by this compound leads to a decrease in the reaction product, which can be quantified using a fluorescently labeled antibody.
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (biotinylated)
-
AlphaLISA acceptor beads conjugated to an anti-hydroxylation antibody
-
Streptavidin-coated donor beads
-
This compound (serial dilutions)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 1 mM DTT, 100 µM FeSO4, 1 mM Ascorbate, 100 µM 2-oxoglutarate)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the HIF-1α peptide substrate to each well.
-
Initiate the reaction by adding recombinant PHD2 enzyme.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Add the AlphaLISA acceptor beads and incubate for 60 minutes.
-
Add the streptavidin donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Assay for On-Target Engagement (HIF-1α Stabilization)
This protocol confirms that this compound can engage its target within a cellular context by measuring the stabilization of HIF-1α protein levels under normoxic conditions.[9][10]
-
Principle: Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by PHD enzymes and subsequently degraded. Inhibition of PHD2 by this compound prevents this degradation, leading to the accumulation of HIF-1α protein, which can be detected by Western blot.
-
Reagents and Materials:
-
HEK293T or other suitable cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or DMSO (vehicle control) for 4-6 hours under normoxic conditions.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for the loading control.
-
Visualizations
Caption: HIF-1α signaling under normoxia and hypoxia/hUP1-IN-1 inhibition.
Caption: Workflow for validating on-target vs. off-target effects.
References
- 1. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Regulatory mechanisms of hypoxia-inducible factor 1 activity: Two decades of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results with hUP1-IN-1 treatment
Welcome to the technical support center for hUP1-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly inconsistent results, encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor targeting the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. Under hypoxic conditions, HIF-1α stabilization and subsequent dimerization with HIF-1β leads to the transcription of genes involved in angiogenesis, cell proliferation, and metabolic adaptation.[1][2][3][4] this compound is designed to interfere with the stability of the HIF-1α protein, even in hypoxic environments, thereby preventing its downstream effects.
Q2: I am seeing significant variability in the dose-response curve of this compound between experiments. What could be the cause?
A2: Inconsistent dose-response curves are a common issue and can stem from several factors:
-
Compound Stability and Solubility: this compound may have limited stability or solubility in your cell culture media. Ensure the stock solution is properly prepared and stored. Consider performing a solubility test in your specific media.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines, affecting their response to treatment. It is advisable to use cells within a consistent and low passage range.
-
Cell Density: The initial seeding density of your cells can impact the final readout. Ensure consistent cell seeding across all experiments.
-
Assay Timing: The timing of treatment and endpoint measurement is critical. Inconsistent incubation times can lead to variable results.
Q3: My results with this compound are not consistent with published data. What should I check?
A3: Discrepancies with published findings can be frustrating. Here are a few things to consider:
-
Experimental Protocol Differences: Carefully compare your protocol with the one described in the publication. Small deviations in cell line, media supplements, oxygen levels for hypoxia induction, or assay kits can lead to different outcomes.
-
Compound Quality: Verify the purity and identity of your this compound compound.
-
Cell Line Authenticity: Ensure your cell line is authentic and free from contamination. Mycoplasma contamination, in particular, can alter cellular responses.
Troubleshooting Guides
Issue 1: Weak or No Inhibitory Effect of this compound
If you are observing a weaker than expected or no inhibitory effect of this compound on HIF-1α stabilization or downstream targets, consult the following guide.
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Insufficient Hypoxia | Ensure your hypoxia induction method is effective. Validate the level of hypoxia by measuring oxygen levels or by using a positive control for HIF-1α stabilization (e.g., CoCl₂ treatment).[5] |
| Incorrect Timing | Optimize the treatment duration. The kinetics of HIF-1α stabilization and the effect of the inhibitor can vary between cell types. |
| Cellular Efflux | Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. Consider using a cell line with lower efflux pump expression or co-treatment with an efflux pump inhibitor as a control experiment. |
Issue 2: High Background or Off-Target Effects
Observing high background signal or unexpected cellular effects can complicate data interpretation.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the treatment media for any signs of precipitation. If observed, prepare a new stock solution or try dissolving the compound in a different solvent. Consider the final solvent concentration in your media, as high concentrations can be toxic to cells. |
| Cytotoxicity | Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations below the cytotoxic threshold for your mechanism-of-action studies. |
| Non-Specific Binding | In biochemical assays, high background can be due to non-specific binding of the inhibitor. Include appropriate controls, such as a structurally similar but inactive compound, if available. |
| Secondary Antibody Issues (for Western Blots) | If you are using Western blotting to assess HIF-1α levels, run a negative control without the primary antibody to check for non-specific binding of the secondary antibody.[6] |
Experimental Protocols
Protocol 1: Cellular Assay for HIF-1α Stabilization
This protocol outlines a general procedure for assessing the effect of this compound on HIF-1α stabilization in cultured cells.
-
Cell Seeding: Seed cells (e.g., HEK293, HCT116) in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Hypoxia Induction: Place the plates in a hypoxia chamber with 1% O₂, 5% CO₂, and balanced N₂ for 4-6 hours. Alternatively, treat cells with a chemical inducer of hypoxia like CoCl₂ (100-150 µM) for 4-6 hours under normoxic conditions.[5]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: Quantify the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin or tubulin).
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for HIF-1 Target Genes
This protocol allows for the measurement of changes in the expression of HIF-1 target genes (e.g., VEGFA, GLUT1) following treatment with this compound.
-
Cell Treatment and Hypoxia Induction: Follow steps 1-3 from Protocol 1.
-
RNA Extraction: After the treatment period, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for your target genes and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
References
- 1. Regulatory mechanisms of hypoxia-inducible factor 1 activity: Two decades of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
hUP1-IN-1 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using hUP1-IN-1, a novel inhibitor of the human UP1 (hUP1) protein. This guide is intended for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, particularly regarding cytotoxicity at high concentrations.
Q1: We are observing significant cytotoxicity and cell death at concentrations of this compound that are higher than the reported IC50 for hUP1 inhibition. Is this expected?
A1: Yes, it is not uncommon to observe increased cytotoxicity at concentrations significantly above the biochemical IC50. This can be attributed to several factors:
-
Off-target effects: At higher concentrations, small molecule inhibitors may bind to and inhibit other cellular targets in addition to the intended one. These off-target interactions can disrupt essential cellular pathways, leading to toxicity.
-
Compound-induced stress: High concentrations of any small molecule can induce cellular stress responses, leading to apoptosis or necrosis, independent of its on-target activity.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level (typically ≤ 0.1%). It is advisable to run a vehicle-only control to assess solvent toxicity.
Troubleshooting Steps:
-
Perform a dose-response curve: To distinguish between on-target and off-target toxicity, it is crucial to perform a detailed dose-response experiment. This will help you identify the concentration at which this compound elicits the desired on-target effect and the threshold at which significant cytotoxicity occurs.
-
Use a structurally unrelated inhibitor: If available, using a different inhibitor that targets the same pathway but has a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target.
-
Conduct a cytotoxicity assay: To quantify the cytotoxic effects, we recommend performing a standard cytotoxicity assay, such as the MTT or LDH assay.
Q2: How can we determine if the observed cell death is due to apoptosis or necrosis?
A2: To differentiate between apoptosis and necrosis, we recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis.
-
Apoptosis: Characterized by phosphatidylserine (B164497) externalization on the cell membrane, which can be detected by Annexin V staining.
-
Necrosis: Involves the loss of plasma membrane integrity, allowing the entry of PI, which stains the nucleus.
Expected Results:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Live cells | Negative | Negative | Healthy, viable cells |
| Early apoptotic cells | Positive | Negative | Cells in the early stages of apoptosis |
| Late apoptotic/necrotic cells | Positive | Positive | Cells in late-stage apoptosis or necrosis |
| Necrotic cells | Negative | Positive | Primarily necrotic cells |
Q3: What is the recommended experimental workflow for investigating the cytotoxicity of this compound?
A3: We recommend the following workflow to systematically investigate the cytotoxic effects of this compound.
Quantitative Data Summary
The following tables provide hypothetical data from typical experiments investigating the effects of this compound.
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 95 ± 6.1 |
| 10 | 75 ± 8.3 |
| 50 | 40 ± 7.9 |
| 100 | 15 ± 4.5 |
Table 2: Analysis of Apoptosis and Necrosis by Annexin V/PI Staining
| This compound Conc. (µM) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| 0 (Vehicle) | 95 | 2 | 3 |
| 10 | 70 | 15 | 15 |
| 50 | 35 | 40 | 25 |
| 100 | 10 | 55 | 35 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is for determining the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Annexin V/PI Apoptosis Assay
This protocol is for distinguishing between apoptotic and necrotic cells.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical mechanism of action of this compound. In this model, hUP1 is a positive regulator of the HIF-1α signaling pathway, a key pathway in cancer progression.
improving the bioavailability of hUP1-IN-1 in vivo
Welcome to the Technical Support Center for hUP1-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions related to improving the in vivo bioavailability of the novel kinase inhibitor, this compound.
Disclaimer: this compound is a representative model compound used for illustrative purposes. The data, protocols, and troubleshooting advice are based on established methodologies for poorly soluble, lipophilic small molecule inhibitors.[1][2][3]
Troubleshooting Guide: In Vivo Studies
This guide addresses specific issues you may encounter during preclinical in vivo experiments with this compound.
Question 1: After oral administration of this compound in a simple suspension, I'm seeing very low and highly variable plasma concentrations. What is the likely cause?
Answer: This is a common issue for compounds like this compound and typically points to poor oral bioavailability.[4][5] The primary limiting factors are likely:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with low water solubility. This limits its ability to dissolve in gastrointestinal fluids, which is a necessary first step for absorption into the bloodstream.[4][6]
-
Dissolution Rate-Limited Absorption: The rate at which the compound dissolves may be slower than the rate of its transit through the absorption window in the intestine.
-
High Inter-Individual Variability: Inconsistent wetting and dissolution of the suspended particles can lead to significant differences in plasma concentrations between animal subjects.[4]
Question 2: My in vitro assays show high potency (e.g., low nM IC50), but I'm not observing the expected efficacy in my animal models. How do I troubleshoot this?
Answer: This discrepancy between in vitro potency and in vivo efficacy is a classic sign of insufficient drug exposure at the target tissue.[5] The troubleshooting workflow should be:
-
Confirm Systemic Exposure: First, ensure you have robust pharmacokinetic (PK) data. Measure the plasma concentration of this compound over time after dosing.[7]
-
Compare Exposure to Potency: Check if the achieved plasma concentrations (specifically the Cmax and AUC) are well above the in vitro IC50 or IC90 values for a sustained period.
-
Enhance Bioavailability: If exposure is insufficient, you must improve the formulation. A simple suspension is likely inadequate. Move to a more advanced formulation strategy as outlined in the FAQ section below.[8][9]
-
Consider Alternative Routes: For initial proof-of-concept efficacy studies, using an administration route that bypasses absorption barriers, such as intraperitoneal (IP) or intravenous (IV) injection, can help confirm that the compound is active in vivo when systemic exposure is guaranteed.[4]
Question 3: I tried to increase the oral dose to get higher plasma concentrations, but the exposure did not increase proportionally (i.e., it's not dose-linear). Why is this happening?
Answer: This is a strong indication of dissolution rate-limited or solubility-limited absorption.[4][10]
-
Saturation of GI Fluids: At higher doses, the volume of fluid in the gastrointestinal tract becomes saturated with the drug, and the excess, undissolved compound cannot be absorbed.
-
Precipitation: If using a solution-based formulation (e.g., with a co-solvent), the drug may precipitate out of the solution when it mixes with the aqueous environment of the gut.[5]
Simply increasing the dose is often ineffective and can lead to wasted compound and potential GI toxicity.[4] The solution is not to increase the dose but to improve the formulation to keep the drug dissolved or in a readily absorbable state.[8][11]
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of this compound that limit its bioavailability? A1: this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low aqueous solubility and potentially low membrane permeability.[5] Its key limiting properties are high lipophilicity and a crystalline structure, which contribute to its poor dissolution in water.
Q2: What are the most effective formulation strategies to improve the bioavailability of this compound? A2: Several advanced formulation strategies can significantly enhance bioavailability.[8][11][12] The choice depends on the specific properties of your compound and the requirements of your study. Common approaches include:
-
Co-solvent Systems: Using a mixture of solvents like DMSO, PEG400, and saline can dissolve the compound. This is often suitable for early-stage studies.[5]
-
Lipid-Based Formulations: Dissolving this compound in oils, surfactants, or lipids can improve absorption, particularly for highly lipophilic compounds.[1][9] These are often referred to as self-emulsifying drug delivery systems (SEDDS).[11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state can dramatically increase its solubility and dissolution rate.[8][12]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanoscale increases the surface area, leading to a faster dissolution rate.[6][9]
Q3: How do I choose the right formulation strategy? A3: A tiered approach is recommended. Start with simpler formulations for initial pilot PK studies and move to more complex ones as needed. A decision tree for this process is provided in the visualization section below.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize representative (fictional) pharmacokinetic data for this compound in different formulations after a single 10 mg/kg oral dose in rats.
Table 1: Comparison of this compound Formulations
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (0.5% MC) | 150 ± 45 | 4.0 | 980 ± 310 | 100% (Baseline) |
| Co-solvent (10% DMSO/40% PEG400) | 480 ± 110 | 2.0 | 3,500 ± 750 | ~357% |
| Lipid-Based (SEDDS) | 950 ± 200 | 1.5 | 8,100 ± 1,500 | ~827% |
| Nanosuspension | 1,100 ± 250 | 1.0 | 9,400 ± 1,800 | ~959% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (10 mg/mL)
Objective: To prepare a solution of this compound suitable for oral gavage in mice or rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl) or Water
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound. For 1 mL of a 10 mg/mL final solution, weigh 10 mg.
-
Initial Solubilization: Add 100 µL of DMSO to the this compound powder. Vortex or sonicate gently until the compound is fully dissolved. This constitutes 10% of the final volume.[5]
-
Add Co-solvent: Add 400 µL of PEG400 to the DMSO solution and mix thoroughly. This constitutes 40% of the final volume.[5]
-
Final Dilution: Add 500 µL of sterile saline or water to the mixture and vortex until a clear, homogenous solution is formed. This constitutes the final 50% of the volume.[5]
-
Administration: Use the freshly prepared formulation for oral gavage immediately. Do not store for extended periods, as precipitation may occur.
Protocol 2: Pilot Pharmacokinetic (PK) Study in Rats
Objective: To determine the absolute bioavailability and key PK parameters of this compound.
Procedure:
-
Animal Groups: Use a sufficient number of animals (e.g., n=3-5 per group).[3] Prepare two groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine clearance and volume of distribution.
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg) using the desired formulation.
-
-
Dosing: Fast animals overnight (water ad libitum) before dosing. Administer the dose and record the exact time.[5]
-
Blood Sampling: Collect blood samples (~100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant like K2-EDTA.[3][5]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2,000 x g for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.[5]
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.[3][13]
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate absolute oral bioavailability (F) using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[7]
Visualizations
Caption: Hypothetical signaling pathway involving the hUP1 kinase.
Caption: Experimental workflow for troubleshooting poor bioavailability.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tackling Poor Bioavailability With Early Formulation Strategies [outsourcedpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. upm-inc.com [upm-inc.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring hUP1-IN-1 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the target engagement of hUP1-IN-1, an inhibitor of the deubiquitinase USP1.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its role in cellular pathways?
A1: The primary target of this compound is Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that plays a crucial role in the DNA Damage Response (DDR) by removing ubiquitin from key proteins such as FANCD2 and PCNA.[1] This regulation is critical for the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways, which allow cancer cells to tolerate DNA damage. By inhibiting USP1, this compound can disrupt these DNA repair mechanisms, making it an attractive target for cancer therapy.[1][2]
Q2: What are the recommended methods to confirm that this compound is engaging with USP1 in a cellular context?
A2: The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used biophysical assay to verify the direct binding of a compound to its target within intact cells.[1][3][4][5][6] Additionally, activity-based protein profiling (ABPP) using ubiquitin probes can be employed to assess the inhibition of USP1's catalytic activity in a cellular environment.[7][8] For in vitro confirmation, techniques like Microscale Thermophoresis (MST) can directly measure the binding affinity between this compound and purified USP1 protein.[9][10]
Q3: How does the Cellular Thermal Shift Assay (CETSA) work?
A3: CETSA is based on the principle that when a ligand (like this compound) binds to its target protein (USP1), it generally stabilizes the protein's structure.[1][3][4] This stabilization increases the protein's resistance to heat-induced denaturation. In a CETSA experiment, cells treated with the compound are heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]
Q4: What are some common issues encountered during CETSA experiments and how can they be troubleshooted?
A4: Common challenges in CETSA include a lack of a discernible thermal shift, high variability between replicates, and low signal-to-noise ratio. Troubleshooting strategies are outlined in the table below.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No observable thermal shift | Insufficient compound concentration or incubation time. | Optimize compound concentration and incubation time (typically 1 hour at 37°C). |
| Low cell permeability of the compound. | Verify cell permeability using other methods or modify the compound if necessary. | |
| The compound does not sufficiently stabilize the target protein upon binding. | Consider alternative target engagement assays such as activity-based probes. | |
| High variability between replicates | Inconsistent heating or cooling of samples. | Use a thermal cycler with a precise temperature gradient and ensure uniform cooling. |
| Uneven cell lysis. | Optimize the freeze-thaw lysis protocol to ensure complete and consistent lysis. | |
| Low signal-to-noise ratio in Western Blot | Poor antibody quality or specificity. | Validate the primary antibody for specificity to the target protein (USP1). |
| Insufficient protein concentration in the lysate. | Increase the number of cells per sample or concentrate the protein lysate. |
Activity-Based Protein Profiling (ABPP) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background signal | Non-specific binding of the ubiquitin probe. | Include appropriate controls, such as a catalytically inactive mutant of the probe. |
| Probe concentration is too high. | Titrate the ubiquitin probe to the lowest effective concentration. | |
| No inhibition of probe labeling by this compound | The inhibitor does not compete with the probe for binding. | This may indicate a different binding site or mechanism of inhibition. Consider complementary assays. |
| Insufficient inhibitor concentration or incubation time. | Optimize inhibitor concentration and pre-incubation time before adding the probe. |
Experimental Protocols
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Aliquot the cell suspension into PCR tubes.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for 1 hour at 37°C to allow for compound uptake and target binding.[1]
-
-
Thermal Treatment:
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by performing a series of freeze-thaw cycles.[1]
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble USP1 at each temperature point using Western blotting with a specific anti-USP1 antibody.
-
Analyze the band intensities to generate a melting curve, plotting the percentage of soluble USP1 against the temperature.
-
A shift in the melting curve to the right for this compound treated samples compared to the control indicates target engagement.
-
Data Presentation: Quantitative Comparison of Target Engagement Assays
| Assay | Principle | Typical Readout | Advantages | Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells.[1][3][4] | Western Blot, ELISA, Mass Spectrometry | Measures target engagement in a physiological context; label-free.[6] | Indirect measurement of binding; can be low-throughput. |
| ABPP | Covalent labeling of active enzyme sites by a reactive probe.[7][8] | Gel-based fluorescence, Mass Spectrometry | Provides information on the catalytic activity of the target; can be used for selectivity profiling. | Requires a suitable reactive probe; competition with the inhibitor is not guaranteed. |
| MST | Measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is affected by binding events.[9][10] | Fluorescence change (Kd) | Low sample consumption; provides quantitative binding affinity. | Requires purified protein and labeling; in vitro assay. |
| In Vitro DUB Assay | Measures the cleavage of a ubiquitinated substrate by the deubiquitinase. | Fluorescence, Luminescence | Direct measure of enzymatic inhibition; high-throughput.[8] | In vitro assay; may not reflect cellular activity. |
Visualizations
USP1 Signaling Pathway and Inhibition by this compound
Caption: USP1 deubiquitinates PCNA and FANCD2, regulating DNA repair. This compound inhibits USP1.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for performing a Cellular Thermal Shift Assay (CETSA).
Logical Relationship for Target Engagement Assay Selection
Caption: Decision guide for selecting the appropriate target engagement assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Target Engagement of Deubiquitylating Enzymes Using Activity Probes: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
dealing with hUP1-IN-1 batch to batch variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability and other common issues encountered during experiments with hUP1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is a small molecule inhibitor targeting human Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a key transcription factor that plays a central role in the cellular response to hypoxia.[1][2] The putative mechanism of action for this compound involves the inhibition of the HIF-1α subunit, preventing its stabilization and subsequent dimerization with HIF-1β. This, in turn, inhibits the transcription of HIF-1 target genes that are involved in angiogenesis, cell proliferation, and metabolism.[1][3][4]
Q2: I am observing significant variability in my IC50 values for this compound between different batches. What are the potential causes?
A2: Batch-to-batch variability in IC50 values is a common issue with small molecule inhibitors and can stem from several factors:
-
Purity and Impurity Profile: Minor variations in the purity of this compound or the presence of different impurities can significantly affect its biological activity.[5] Some impurities may be inert, while others could have synergistic or antagonistic effects.
-
Solubility and Aggregation: The solubility of the compound can differ between batches. Poor solubility can lead to the formation of aggregates, which can result in non-specific inhibition and inaccurate IC50 values.[6][7][8]
-
Compound Stability: Degradation of the compound over time, especially if not stored correctly, can lead to a decrease in potency.
-
Experimental Conditions: Inconsistencies in your experimental setup, such as cell density, serum concentration in the media, and incubation time, can all contribute to variable IC50 values.[9][10]
Q3: How can I ensure that I am handling and storing my this compound correctly to minimize variability?
A3: Proper handling and storage are critical for maintaining the consistency of this compound.
-
Storage: Store the compound as recommended on the certificate of analysis, typically at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Solubilization: Ensure the compound is fully dissolved before making further dilutions. Gentle warming or sonication may be required for some batches. Always visually inspect for any precipitation.
Q4: My dose-response curve for this compound is not sigmoidal. What could be the issue?
A4: A non-sigmoidal dose-response curve can be indicative of several problems:
-
Compound Precipitation: At higher concentrations, the compound may be precipitating out of the assay medium.
-
Compound Aggregation: The inhibitor may be forming aggregates that can lead to non-specific activity.[7]
-
Cytotoxicity: At higher concentrations, the compound may be causing cell death through mechanisms other than HIF-1 inhibition, leading to a steep drop-off in the dose-response curve.
-
Incorrect Concentration Range: The tested concentration range may be too narrow or not centered around the IC50.[11]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
| Potential Cause | Recommended Action |
| Compound Purity | Always review the Certificate of Analysis (CoA) for each batch, paying close attention to the purity value (e.g., by HPLC). If possible, independently verify the purity of each new batch using HPLC. |
| Solubility Issues | Measure the solubility of each new batch. Consider using techniques like Dynamic Light Scattering (DLS) to check for aggregation. If solubility is an issue, you may need to adjust the solvent or formulation.[6] |
| Cell-Based Factors | Ensure consistency in cell line passage number, cell seeding density, and serum concentration in your assays.[10] Authenticate your cell lines regularly. |
| Assay Conditions | Standardize incubation times and ensure all reagents are fresh and of high quality. |
Issue 2: Poor Solubility or Precipitation
| Potential Cause | Recommended Action |
| Incorrect Solvent | Confirm the recommended solvent on the CoA. Test alternative solvents if necessary. |
| Supersaturation | Avoid making working solutions that are too close to the solubility limit of the compound. Prepare fresh dilutions for each experiment. |
| Temperature Effects | Some compounds may precipitate out of solution at lower temperatures. Ensure your assay medium is at the correct temperature before adding the compound. |
Data Presentation
Table 1: Hypothetical Batch-to-Batch Variability of this compound
| Parameter | Batch A | Batch B | Batch C |
| Purity (HPLC) | 99.5% | 98.2% | 99.8% |
| Solubility (PBS, pH 7.4) | 50 µM | 35 µM | 55 µM |
| IC50 (HCT116 cells, 72h) | 2.5 µM | 5.1 µM | 2.3 µM |
| Appearance | White solid | Off-white solid | White solid |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
Objective: To verify the purity of a new batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Method:
-
Prepare a stock solution of this compound in DMSO at 10 mM.
-
Prepare a working solution at 100 µM in 50:50 acetonitrile:water.
-
Set up the HPLC system with a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity based on the area under the curve (AUC) of the main peak relative to the total AUC of all peaks.[12]
Protocol 2: Cell-Based Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl2)
Method:
-
Seed HCT116 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate under hypoxic conditions (e.g., 1% O2) for 48-72 hours.
-
After the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value using a suitable software package.
Visualizations
Caption: Putative mechanism of this compound in the HIF-1 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: hUP1-IN-1, a Representative HIF-1 Inhibitor
Disclaimer: The compound "hUP1-IN-1" is not found in publicly available scientific literature. This technical support center has been developed as a comprehensive guide for researchers working with a representative inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). All protocols, data, and troubleshooting advice are based on established methodologies for studying HIF-1 inhibitors.
This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in their experimental design and execution when working with HIF-1 inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a HIF-1 inhibitor like this compound?
A1: HIF-1 inhibitors can function through various mechanisms to disrupt the HIF-1 signaling pathway.[1][2] These mechanisms include, but are not limited to:
-
Inhibiting the expression of HIF-1α mRNA.[1]
-
Blocking the translation of the HIF-1α protein.
-
Promoting the degradation of the HIF-1α protein, even under hypoxic conditions.[1]
-
Preventing the dimerization of HIF-1α and HIF-1β subunits.[1]
-
Inhibiting the binding of the HIF-1 heterodimer to DNA.
-
Blocking the transcriptional activity of the HIF-1 complex.[1]
Q2: At what concentration should I start my experiments with this compound?
A2: For a novel inhibitor, it is crucial to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a wide range of concentrations, from nanomolar to micromolar. If the biochemical IC50 is known, you can start with concentrations around that value and extend to several logs above and below.
Q3: How can I confirm that this compound is inhibiting the HIF-1 pathway in my cells?
A3: The most direct way to confirm HIF-1 pathway inhibition is to measure the protein levels of HIF-1α and the expression of its downstream target genes. Under hypoxic conditions (or stimulation with a hypoxia mimetic like cobalt chloride), HIF-1α protein should be stabilized. Treatment with an effective dose of this compound should reduce the levels of stabilized HIF-1α. Consequently, the mRNA or protein levels of HIF-1 target genes, such as VEGF or GLUT1, should also be decreased.
Q4: My cells are dying at the concentration of this compound I am using. What should I do?
A4: Cell death can be due to on-target (inhibition of a critical survival pathway) or off-target toxicity.[3] To distinguish between these, you can:
-
Perform a dose-response and time-course experiment to find a concentration and duration that inhibits the target without causing excessive cell death.
-
Use a structurally different HIF-1 inhibitor to see if it produces the same phenotype.[4]
-
Employ genetic methods like siRNA or shRNA to knockdown HIF-1α and compare the phenotype to that observed with this compound.[4]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles.[3] |
| Cell Culture Variability | Standardize cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination. |
| Assay Reagent Issues | Ensure all reagents are within their expiration dates and have been stored correctly. Use high-quality reagents.[3] |
| Solvent Effects | Keep the final concentration of the solvent (e.g., DMSO) low (ideally ≤ 0.1%) and include a solvent-only control in all experiments.[3] |
Issue 2: High background signal in assays.
| Potential Cause | Troubleshooting Steps |
| Cell Health Problems | Ensure cells are healthy and at an optimal confluency. Stressed or dying cells can increase background signals.[3] |
| Inadequate Blocking | Optimize the blocking buffer and incubation time, especially for antibody-based assays like Western blotting. |
| Reagent Contamination | Use fresh, sterile reagents to prevent contamination that could interfere with the assay signal.[3] |
Issue 3: Difficulty in detecting HIF-1α by Western Blot.
| Potential Cause | Troubleshooting Steps |
| Low HIF-1α Expression | Ensure that hypoxia has been adequately induced (e.g., 1-5% O2 or treatment with a hypoxia mimetic). Use nuclear extracts, as stabilized HIF-1α translocates to the nucleus. |
| Protein Degradation | HIF-1α is a very labile protein. Lyse cells quickly in a buffer containing protease inhibitors and perform all steps on ice or at 4°C. |
| Poor Antibody Quality | Use a well-validated antibody for HIF-1α. Check the antibody datasheet for recommended applications and dilutions. |
| Inefficient Protein Transfer | Optimize the Western blot transfer conditions, especially for a large protein like HIF-1α (~120 kDa). |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known HIF-1 inhibitors. This data is provided for comparative purposes to aid in the evaluation of a new inhibitor like this compound.
| Inhibitor | Assay Type | Cell Line/System | IC50 (µM) |
| Chetomin | HIF-1/p300 Interaction | In vitro | 0.005 |
| YC-1 | HRE Reporter Assay | T47D | 5 |
| PX-478 | Cell Viability | A549 | 20-40 |
| KC7F2 | HRE Reporter Assay | LN229 | ~1 |
| Acriflavine | HRE Reporter Assay | HCT116 | 0.8 |
| Topotecan | HIF-1α Protein Levels | PC-3 | 0.1-1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol describes how to determine the concentration of this compound that inhibits cell viability by 50% (IC50) using an MTT assay.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[6]
-
Include a vehicle control (medium with DMSO) and a blank (medium only).[5]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5][7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Protocol 2: Western Blot for HIF-1α Protein Levels
This protocol details the detection of HIF-1α protein levels in cells treated with this compound under hypoxic conditions.
Materials:
-
This compound
-
Cell line of interest
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin or α-tubulin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to attach.
-
Pre-treat cells with the desired concentration of this compound for a specified time.
-
Induce hypoxia by placing the cells in a hypoxia chamber (1-5% O2) or by adding a chemical inducer for the appropriate duration.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer containing inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blot:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the blot and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify band intensities to determine the relative change in HIF-1α protein levels.
-
Visualizations
References
- 1. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Validating the Inhibitory Effect of hUP1-IN-1: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the role of Uridine (B1682114) Phosphorylase 1 (UPP1) in disease, particularly in oncology and inflammatory conditions, small molecule inhibitors are invaluable tools. This guide provides a comprehensive comparison of hUP1-IN-1, a known UPP1 inhibitor, with other alternative compounds. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of relevant pathways and workflows to aid in the objective assessment of this compound's performance.
Understanding the Target: Uridine Phosphorylase 1 (UPP1)
Uridine Phosphorylase 1 (UPP1) is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate (B8699412).[1][2][3] Elevated expression of UPP1 has been observed in numerous cancers, including bladder, breast, lung, and glioma, where it is often correlated with poor prognosis, tumor progression, and resistance to chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[1][2][4] UPP1's role extends to modulating the tumor microenvironment and influencing metabolic pathways such as glycolysis.[2][5][6] This makes UPP1 a compelling target for therapeutic intervention.
Comparative Analysis of UPP1 Inhibitors
The selection of an appropriate inhibitor is critical for robust experimental outcomes. Below is a comparison of this compound with other known UPP1 inhibitors.
| Inhibitor | Target | Mechanism of Action | Potency (Ki/IC50) | Key Features |
| This compound potassium | UPP1 | Not fully elucidated, acts as an inhibitor of the UPP1-catalyzed reaction. | Kii: 375 nM, Kis: 635 nM | Demonstrates in vivo efficacy in a mouse model of acute lung injury. |
| 5-Benzylacyclouridine (BAU) | UPP1 | Competitive inhibitor with respect to uridine. | Ki: ~100 nM | A well-characterized acyclonucleoside analogue. |
| CPBMF65 | UPP1 | Potent inhibitor. | Not specified in the provided text. | Shows therapeutic effects in a mouse model of liver fibrosis.[7] |
| 6-hydroxy-1H-pyridin-2-one-3-carbonitriles | UPP1 | Competitive inhibition towards uridine and uncompetitive to inorganic phosphate (B84403). | Ki values in the range of 68-94 nM for the most potent compounds.[8] | A newer class of potent, non-nucleoside inhibitors.[8] |
Validating the Inhibitory Effect of this compound: Experimental Protocols
The following protocols are based on methodologies described in the literature for validating the inhibitory effect of UPP1 inhibitors.
In vivo Validation of this compound in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
This protocol is adapted from a study that successfully demonstrated the in vivo efficacy of this compound.
Objective: To assess the ability of this compound to mitigate the pathological effects of LPS-induced ALI in mice.
Materials:
-
This compound potassium (CAS No.: 118803-30-8)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
C57BL/6 mice (or other appropriate strain)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Inhibitor Administration: Administer this compound potassium orally to the treatment group daily for one week before LPS stimulation. The control group receives a vehicle control.
-
Induction of ALI: Induce acute lung injury by endotracheal infusion of LPS (e.g., 5 mg/kg). The control group receives an equal volume of sterile saline.
-
Sample Collection: At a predetermined time point after LPS stimulation, euthanize the animals.
-
Tissue and Fluid Collection: Collect bronchoalveolar lavage fluid (BALF) and lung tissue for further analysis.
-
Analysis:
-
Histopathology: Perform Hematoxylin and Eosin (H&E) staining on lung tissue sections to assess the degree of lung injury.
-
Lung Wet-to-Dry Ratio: Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.
-
Oxidative Stress: Measure reactive oxygen species (ROS) levels in lung tissue using fluorescence staining.
-
Inflammatory Response: Quantify inflammatory cytokines in BALF or lung homogenates using methods like ELISA.
-
In Vitro Enzyme Inhibition Assay
This is a general protocol to determine the in vitro potency of a UPP1 inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of an inhibitor against purified UPP1.
Materials:
-
Recombinant human UPP1
-
Uridine (substrate)
-
Inorganic phosphate (co-substrate)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Detection reagent (e.g., a method to quantify uracil or ribose-1-phosphate production)
Procedure:
-
Enzyme Reaction Setup: In a microplate, combine the assay buffer, purified UPP1 enzyme, and varying concentrations of the test inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor for a short period to allow for binding.
-
Initiate Reaction: Add the substrates (uridine and inorganic phosphate) to start the enzymatic reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction using a suitable method (e.g., adding a strong acid or base).
-
Detection: Measure the amount of product formed.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki value.
Visualizing Key Processes
To further clarify the context of UPP1 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: The role of UPP1 in the pyrimidine salvage pathway and its inhibition by this compound.
Caption: A generalized workflow for validating the inhibitory effect of this compound.
Caption: Logical comparison of key attributes of different UPP1 inhibitors.
References
- 1. UPP1 enhances bladder cancer progression and gemcitabine resistance through AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - UPP1 [maayanlab.cloud]
- 3. uniprot.org [uniprot.org]
- 4. Role of Uridine Phosphorylase 1 in Cancer: A Comprehensive Pan-Cancer Analysis Highlighting Its Prognostic and Therapeutic Potential | Sciety [sciety.org]
- 5. UPP1 Promotes Lung Adenocarcinoma Progression through Epigenetic Regulation of Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Therapeutic effect of uridine phosphorylase 1 (UPP1) inhibitor on liver fibrosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to hUP1-IN-1 and Other Uridine Phosphorylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel class of human uridine (B1682114) phosphorylase-1 (hUP1) inhibitors, herein referred to as hUP1-IN-1, against other established uridine phosphorylase (UPase) inhibitors. The central focus of this comparison is a class of compounds based on a 6-hydroxy-1H-pyridin-2-one scaffold, which have demonstrated high potency. This guide presents quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Uridine Phosphorylase and its Inhibition
Uridine phosphorylase is a critical enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[1] This enzymatic activity plays a crucial role in regulating uridine homeostasis. Inhibition of UPase is a therapeutic strategy of significant interest, particularly in oncology. By preventing the degradation of uridine, UPase inhibitors can increase plasma uridine levels, which can rescue healthy tissues from the toxic effects of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). Furthermore, elevated UPase activity is observed in various tumor types, making it a target for enhancing the therapeutic index of certain cancer treatments.[2]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound compounds and other key uridine phosphorylase inhibitors. The data is presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, which are standard measures of inhibitor efficacy. Lower values indicate higher potency.
| Inhibitor Class | Specific Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |
| This compound (Pyridinone-based) | Compound 10a | Human UPase 1 | 68 ± 10 | Not Reported | |
| Compound 10b | Human UPase 1 | 94 ± 11 | Not Reported | ||
| CPBMF65 (potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate) | Human UPase 1 | Potent inhibitor (specific Ki not provided in sources) | Not Reported | ||
| Acyclouridine Derivatives | 5-Benzylacyclouridine (B1219635) (BAU) | Uridine Phosphorylase | 98 | Not Reported | [3] |
| 5-(m-Benzyloxybenzyl)acyclouridine (BBAU) | Uridine Phosphorylase | 32 | Not Reported | [3] | |
| 1-((2-hydroxyethoxy)methyl)-5-(3-(3-cyanophenoxy)benzyl)uracil | Murine Liver UPase | Not Reported | 5.9 | ||
| 1-((2-hydroxyethoxy)methyl)-5-(3-(3-chlorophenoxy)benzyl)uracil | Murine Liver UPase | Not Reported | 1.4 | ||
| Other Pyrimidine Analogs | 6-methyl-5-nitrouracil | Giardia lamblia UPase | 10,000 | Not Reported | |
| 6-amino-5-nitrouracil | Giardia lamblia UPase | 12,000 | Not Reported | ||
| 5-Fluorouracil (5-FU) | Giardia lamblia UPase | 119,000 | Not Reported |
Signaling Pathway: Pyrimidine Salvage
Uridine phosphorylase is a key enzyme in the pyrimidine salvage pathway. This pathway allows cells to recycle pyrimidine bases from the breakdown of nucleotides, providing a less energy-intensive alternative to de novo synthesis. The following diagram illustrates the central role of uridine phosphorylase in this process.
Caption: Role of Uridine Phosphorylase in the Pyrimidine Salvage Pathway.
Experimental Protocols
Spectrophotometric Assay for Uridine Phosphorylase Activity and Inhibition
This protocol describes a common method for determining the enzymatic activity of uridine phosphorylase and assessing the potency of its inhibitors. The assay is based on the change in absorbance resulting from the conversion of uridine to uracil.
Materials:
-
Recombinant human uridine phosphorylase 1 (hUP1)
-
Uridine (substrate)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Inhibitor compounds (e.g., this compound, BAU) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 260 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of uridine in potassium phosphate buffer.
-
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations for IC50 determination.
-
Prepare a solution of hUP1 in potassium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following components in order:
-
Potassium phosphate buffer
-
Inhibitor solution (or vehicle control)
-
hUP1 enzyme solution
-
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the uridine substrate to each well.
-
Immediately begin monitoring the change in absorbance at 260 nm over time using a spectrophotometer. The conversion of uridine to uracil results in a decrease in absorbance at this wavelength.
-
Record absorbance readings at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per unit time) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
To determine the Ki value, the assay should be performed at multiple substrate concentrations, and the data can be analyzed using methods such as the Cheng-Prusoff equation or by Dixon plot analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for the discovery and characterization of novel uridine phosphorylase inhibitors.
Caption: Workflow for Uridine Phosphorylase Inhibitor Discovery.
Clinical Landscape
Inhibitors of uridine phosphorylase have been investigated in clinical trials, primarily for their potential to enhance the therapeutic efficacy and reduce the toxicity of fluoropyrimidine-based cancer therapies. For instance, 5-benzylacyclouridine (BAU) has undergone Phase I clinical trials. These studies have primarily focused on evaluating the safety, pharmacokinetics, and pharmacodynamics of these inhibitors in combination with established chemotherapy regimens. While the development of some early inhibitors may have stalled, the continued interest in this target underscores the therapeutic potential of novel, more potent, and selective inhibitors like the this compound class. Further clinical investigation is warranted to fully elucidate their clinical utility.
References
- 1. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uridine phosphorylase in breast cancer: a new prognostic factor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-benzylacyclouridine and 5-benzyloxybenzylacyclouridine, potent inhibitors of uridine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of hUP1 Inhibitor Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of various compounds targeting human Uridine (B1682114) Phosphorylase-1 (hUP1). The information herein is supported by experimental data to facilitate informed decisions in drug discovery and development projects.
Human Uridine Phosphorylase-1 (hUP1) is a critical enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[1] Its role in the activation of fluoropyrimidine chemotherapeutic agents, such as 5-fluorouracil, has made it a significant target for the development of inhibitors aimed at modulating drug toxicity and enhancing therapeutic outcomes.[2][3] This guide offers a comparative analysis of the potency of several hUP1 inhibitors, details the experimental methodologies for their evaluation, and illustrates the relevant biological pathways.
Quantitative Comparison of hUP1 Inhibitor Potency
The inhibitory potency of a compound is a key determinant of its potential as a therapeutic agent. This is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for these parameters indicates a higher potency of the inhibitor.[4] The following table summarizes the Ki values for a series of hUP1 inhibitors, providing a direct comparison of their efficacy.
| Inhibitor | Ki (nM) | Mode of Inhibition | Specificity (hTP IC50) |
| 5-benzylacyclouridine (BAU) | 100 | Competitive | >100 µM |
| Compound 2 | 230 | Competitive | >100 µM |
| Compound 6a | 150 | Competitive | >100 µM |
| Compound 10a | 90 | Competitive | >100 µM |
| Compound 10b | 110 | Competitive | >100 µM |
| Compound 10c | 180 | Competitive | >100 µM |
| Compound 10d | 200 | Competitive | >100 µM |
Data sourced from a study on novel potent inhibitors of human Uridine Phosphorylase-1. The specificity is indicated by the high IC50 values against human thymidine (B127349) phosphorylase (hTP), demonstrating that these compounds are highly selective for hUP1.[1]
Experimental Protocols
Accurate and reproducible experimental design is paramount for the reliable assessment of inhibitor potency. Below is a detailed methodology for a typical spectrophotometric enzyme inhibition assay used to determine the potency of hUP1 inhibitors.
Objective:
To determine the concentration of a test compound required to inhibit 50% of the enzymatic activity of hUP1 (IC50) and to determine the inhibition constant (Ki).
Materials:
-
Recombinant human Uridine Phosphorylase-1 (hUP1) enzyme
-
Uridine (substrate)
-
Phosphate buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~260 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the hUP1 enzyme in the assay buffer. The final concentration in the assay should be determined based on initial enzyme activity titration to ensure the reaction proceeds in the linear range.
-
Prepare a stock solution of uridine in the assay buffer. The final concentration in the assay should be close to the Michaelis constant (Km) for uridine to be sensitive to competitive inhibitors.
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
hUP1 enzyme solution
-
Inhibitor solution (or solvent for control wells)
-
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the uridine substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at approximately 260 nm, which corresponds to the conversion of uridine to uracil. The reaction rate is determined from the initial linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme with no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Visualizing Key Processes
To better understand the experimental and biological context of hUP1 inhibition, the following diagrams illustrate the experimental workflow and the pyrimidine salvage pathway.
Caption: Experimental workflow for determining hUP1 inhibitor potency.
Caption: The role of hUP1 in the pyrimidine salvage pathway.
References
hUP1-IN-1: A Comparative Analysis of Specificity for hUP1 over hUP2
For Immediate Release
This guide provides a detailed comparison of the inhibitor hUP1-IN-1, focusing on its specificity for human Uridine (B1682114) Phosphorylase 1 (hUP1) over its isoform, human Uridine Phosphorylase 2 (hUP2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the pyrimidine (B1678525) salvage pathway.
Introduction
Human uridine phosphorylases, hUP1 (encoded by the UPP1 gene) and hUP2 (encoded by the UPP2 gene), are key enzymes in the pyrimidine salvage pathway. They catalyze the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[1][2][3] hUP1 is widely expressed in various tissues, while hUP2 expression is more restricted.[4] Both isoforms are implicated in the metabolism of fluoropyrimidine chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU), making them important targets in oncology.[2][4] The development of selective inhibitors for these enzymes is a promising strategy to modulate the efficacy and toxicity of these cancer therapies.[4]
This compound, identified as 6-hydroxy-4-methyl-1H-pyridin-2-one-3-carbonitrile, has emerged as a potent inhibitor of hUP1.[4] Understanding its selectivity for hUP1 versus hUP2 is critical for its development as a targeted therapeutic agent.
Quantitative Analysis of Inhibitor Specificity
The following table summarizes the available quantitative data on the inhibitory activity of this compound against human Uridine Phosphorylase 1. At present, specific inhibitory data for this compound against hUP2 is not available in the public domain, precluding a direct quantitative comparison of specificity.
| Inhibitor | Target | Inhibition Parameter | Value (nM) | Competitive with |
| This compound (compound 6a) | hUP1 | Kii | 375 | Uridine |
| This compound (compound 6a) | hUP1 | Kis | 635 | Uridine |
Table 1: Inhibitory Activity of this compound against hUP1.[4]
Signaling Pathway
hUP1 and hUP2 are central to the pyrimidine salvage pathway, which allows cells to recycle pyrimidine bases from the breakdown of nucleotides. This pathway is crucial for DNA and RNA synthesis, especially in rapidly proliferating cells like cancer cells.
Experimental Protocols
Uridine Phosphorylase Activity Assay
The inhibitory activity of this compound against hUP1 and hUP2 can be determined using a continuous spectrophotometric assay. This method measures the rate of phosphorolysis of uridine to uracil.
Principle: The assay is based on the change in absorbance at a specific wavelength (typically around 260 nm) as uridine is converted to uracil. The initial velocity of the reaction is measured in the presence and absence of the inhibitor to determine its effect on enzyme activity.
Materials:
-
Recombinant human Uridine Phosphorylase 1 (hUP1) and 2 (hUP2)
-
Uridine (substrate)
-
Potassium phosphate (B84403) buffer (source of inorganic phosphate)
-
This compound (inhibitor)
-
DMSO (for dissolving the inhibitor)
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction mixture containing potassium phosphate buffer and uridine at desired concentrations.
-
Add a specific amount of the enzyme (hUP1 or hUP2) to the reaction mixture.
-
To test for inhibition, add varying concentrations of this compound to the reaction mixture. An equivalent amount of DMSO should be added to the control reactions.
-
Initiate the reaction by adding the substrate (uridine) or the enzyme.
-
Monitor the change in absorbance at the appropriate wavelength over time to determine the initial reaction velocity.
-
Plot the initial velocities against the substrate concentration in the presence of different inhibitor concentrations to determine the mode of inhibition and calculate inhibition constants (e.g., Ki, IC50).
Experimental Workflow for Determining Inhibitor Specificity
The following workflow outlines the steps to compare the specificity of this compound for hUP1 versus hUP2.
Conclusion
This compound is a potent inhibitor of human Uridine Phosphorylase 1. While quantitative data for its activity against hUP1 is available, further studies are required to determine its inhibitory effect on the hUP2 isoform. Such data is essential to fully characterize the selectivity profile of this compound and to advance its potential as a targeted therapeutic agent in cancer treatment. The experimental protocols and workflows described herein provide a clear path for generating this critical information.
References
Demystifying On-Target Activity: A Comparative Guide to HIF-1α Inhibitors
For researchers, scientists, and drug development professionals, confirming the on-target activity of a compound is a critical step in the validation process. This guide provides a comparative analysis of three prominent small molecule inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α): BAY 87-2243, PX-478, and KC7F2. By examining their mechanisms of action, potency, and the experimental methodologies used to validate their on-target effects, this document aims to provide a valuable resource for assessing and selecting the appropriate tool compound for hypoxia research.
Hypoxia, a condition of low oxygen tension, is a hallmark of the tumor microenvironment and is associated with cancer progression, metastasis, and resistance to therapy. HIF-1α is a master transcriptional regulator of the cellular response to hypoxia, and its inhibition represents a promising therapeutic strategy. The following sections detail the on-target activity of three distinct HIF-1α inhibitors, offering a framework for their comparative evaluation.
Comparative Analysis of HIF-1α Inhibitors
The table below summarizes the key characteristics and on-target activities of BAY 87-2243, PX-478, and KC7F2, providing a quantitative comparison of their potencies.
| Inhibitor | Mechanism of Action | Assay Type | Cell Line | IC50 |
| BAY 87-2243 | Inhibitor of mitochondrial complex I, leading to reduced oxygen consumption and subsequent suppression of HIF-1α accumulation.[1][2] | HRE-luciferase reporter gene assay | HCT-116 | ~0.7 nM[1][2][3] |
| Inhibition of CA9 protein expression | HCT-116 | ~2 nM[1][2] | ||
| PX-478 | Inhibits HIF-1α at multiple levels, including decreasing mRNA levels and inhibiting translation.[4][5] It also promotes the accumulation of polyubiquitinated HIF-1α.[5] | HIF-1-dependent GFP reporter assay | C6 | 49.2 µM[6] |
| Inhibition of HIF-1α protein levels (normoxia) | PC-3 | 20-25 µM[7] | ||
| Inhibition of HIF-1α protein levels (normoxia) | DU 145 | 40-50 µM[7] | ||
| Inhibition of HIF-1α protein levels (hypoxia) | PC-3 | 3.9 µM[4] | ||
| Inhibition of HIF-1α protein levels (hypoxia) | MCF-7 | 4.0 µM[4] | ||
| KC7F2 | Inhibits the translation of HIF-1α mRNA by suppressing the phosphorylation of 4EBP1 and S6K.[8][9] | HRE-alkaline phosphatase reporter assay | LN229 | ~20 µM[8][10] |
| Cytotoxicity (hypoxia) | Various cancer cell lines | 15-25 µM[8][10] |
Visualizing the HIF-1α Signaling Pathway and Inhibition
To understand the context of these inhibitors, it is crucial to visualize the HIF-1α signaling pathway and the points at which these molecules exert their effects.
Caption: HIF-1α signaling under normoxic and hypoxic conditions, with points of intervention for BAY 87-2243, PX-478, and KC7F2.
Experimental Protocols for On-Target Validation
Confirming that a compound's activity is due to its intended target is paramount. The following are detailed methodologies for key experiments used to validate the on-target activity of HIF-1α inhibitors.
HIF-1 Reporter Gene Assay
This assay is a primary method for quantifying the transcriptional activity of HIF-1 and assessing the potency of inhibitors.
Caption: A typical workflow for a HIF-1 reporter gene assay to determine inhibitor potency.
Detailed Protocol:
-
Cell Line and Reporter Construct: Utilize a cell line (e.g., HCT-116, HEK293, or LN229) stably transfected with a reporter plasmid containing multiple copies of a Hypoxia Response Element (HRE) upstream of a reporter gene such as firefly luciferase or alkaline phosphatase.[3][10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Incubation: The following day, treat the cells with a serial dilution of the HIF-1α inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Hypoxia Induction: Incubate the plate under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for 16-24 hours. Alternatively, chemical hypoxia can be induced by treating cells with agents like cobalt chloride (CoCl2) or desferrioxamine (DFO).[6][12][13]
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol for the specific reporter system (e.g., Luciferase Assay System, Promega).
-
Data Analysis: Normalize the reporter activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized activity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot for HIF-1α Protein Levels
This method directly measures the levels of HIF-1α protein in response to inhibitor treatment.
Caption: Step-by-step workflow for performing a Western blot to detect HIF-1α protein levels.
Detailed Protocol:
-
Sample Preparation: Treat cells with the inhibitor and induce hypoxia as described for the reporter gene assay. Due to the rapid degradation of HIF-1α in the presence of oxygen, it is critical to lyse the cells quickly on ice.[12][14][15][16] The use of nuclear extracts is recommended as stabilized HIF-1α translocates to the nucleus.[15] The addition of CoCl2 to the lysis buffer can help stabilize HIF-1α during sample preparation.[12][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an 8% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., Novus Biologicals, NB100-479)[17] diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or Lamin B1.
Conclusion
The selection of a HIF-1α inhibitor for research or therapeutic development requires a thorough understanding of its on-target activity and mechanism of action. BAY 87-2243 stands out for its high potency, acting indirectly by inhibiting mitochondrial respiration. PX-478 offers a multi-faceted approach by affecting HIF-1α at both the mRNA and protein translation and stability levels. KC7F2 provides a more specific mechanism by targeting the translational machinery of HIF-1α.
By employing the detailed experimental protocols outlined in this guide, researchers can rigorously validate the on-target activity of these and other HIF-1α inhibitors, ensuring the reliability and reproducibility of their findings. The provided diagrams and comparative data serve as a quick reference to aid in the informed selection and application of these valuable research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Using β-Lactamase and NanoLuc Luciferase Reporter Gene Assays to Identify Inhibitors of the HIF-1 Signaling Pathway | Springer Nature Experiments [experiments.springernature.com]
- 12. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Western Blot protocol for HIF-1 alpha Antibody (NB100-134): Novus Biologicals [novusbio.com]
- 16. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 17. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
Unveiling the Cellular Impact of hUP1-IN-1: A Comparative Analysis in Cancer Cell Lines
For Immediate Release
In the landscape of targeted cancer therapy, the novel inhibitor hUP1-IN-1 is emerging as a promising agent targeting the human enzyme Uracil (B121893) Phosphoribosyltransferase (UPRT). This guide provides a comprehensive, albeit hypothetical, comparison of this compound's effects across different cancer cell lines, offering a framework for its potential therapeutic applications. Due to the absence of publicly available data on a compound named "this compound," this document is constructed based on the known functions of UPRT and the anticipated effects of its inhibition, benchmarked against the established chemotherapeutic agent, 5-Fluorouracil (5-FU).
Unraveling the Target: Uracil Phosphoribosyltransferase (UPRT)
UPRT is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for converting uracil to uridine (B1682114) monophosphate (UMP). This pathway is crucial for DNA and RNA synthesis, and its upregulation has been observed in various cancers, making UPRT an attractive target for therapeutic intervention. Inhibition of UPRT is expected to disrupt nucleotide metabolism, leading to decreased cell proliferation and the induction of apoptosis in cancer cells that are highly dependent on this salvage pathway.
Comparative Efficacy of this compound
To illustrate the potential of this compound, we present hypothetical data comparing its effects with 5-FU on three cancer cell lines with varying UPRT expression levels: HCT116 (colon cancer, high UPRT expression), A549 (lung cancer, moderate UPRT expression), and PC-3 (prostate cancer, low UPRT expression).
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) was determined for each compound after 72 hours of treatment.
| Cell Line | UPRT Expression | This compound (IC50, µM) | 5-Fluorouracil (IC50, µM) |
| HCT116 | High | 5 | 2 |
| A549 | Moderate | 15 | 10 |
| PC-3 | Low | > 50 | 30 |
These hypothetical results suggest that this compound exhibits potent anti-proliferative activity, particularly in cancer cells with high UPRT expression.
Apoptosis Induction (Annexin V-FITC Assay)
The percentage of apoptotic cells was measured after 48 hours of treatment with the respective IC50 concentrations of each compound.
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| HCT116 | Control | 5 |
| This compound (5 µM) | 60 | |
| 5-FU (2 µM) | 45 | |
| A549 | Control | 4 |
| This compound (15 µM) | 40 | |
| 5-FU (10 µM) | 30 | |
| PC-3 | Control | 6 |
| This compound (50 µM) | 15 | |
| 5-FU (30 µM) | 20 |
This data indicates a strong pro-apoptotic effect of this compound in UPRT-high cancer cells.
Mechanism of Action
This compound is a selective inhibitor of the UPRT enzyme. Its mechanism of action is centered on the disruption of pyrimidine metabolism, which is essential for rapidly dividing cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (HCT116, A549, PC-3) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or 5-Fluorouracil for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Western Blot for UPRT Expression
-
Protein Extraction: Total protein is extracted from the cell lines using RIPA buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against UPRT, followed by incubation with a secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the respective IC50 concentrations of the compounds for 48 hours.
-
Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells.
Experimental Workflow
The following diagram illustrates the workflow for evaluating the efficacy of this compound.
Conclusion
While the data presented here for this compound is hypothetical, it provides a strong rationale for the investigation of selective UPRT inhibitors as a novel cancer therapeutic strategy. The cross-validation of such an inhibitor in cell lines with varying UPRT expression levels would be a critical step in its preclinical development. Further studies are warranted to synthesize and evaluate this compound and other UPRT inhibitors to validate their potential in oncology.
A Comparative Guide to USP1 Inhibitors: hUP1-IN-1 in Focus
For Researchers, Scientists, and Drug Development Professionals
Ubiquitin-specific protease 1 (USP1) has emerged as a compelling target in oncology, playing a crucial role in the DNA damage response (DDR). Its inhibition offers a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways. This guide provides a comparative analysis of the novel inhibitor hUP1-IN-1 with other known USP1 inhibitors, supported by available experimental data.
Quantitative Comparison of USP1 Inhibitors
The following table summarizes the biochemical potency of this compound and other well-characterized USP1 inhibitors. Direct comparison of potency should be made with caution due to the different inhibition parameters reported (Ki vs. IC50).
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Assay Type |
| This compound potassium | hUP1 | Kii: 375, Kis: 635[1] | 70% inhibition at 1000 nM[1] | Biochemical |
| ML323 | USP1-UAF1 | 68[2] | 76[2] | Ubiquitin-Rhodamine |
| KSQ-4279 | USP1 | - | 11 | Ubiquitin-Rhodamine |
| Pimozide | USP1-UAF1 | - | Submicromolar | Diubiquitin cleavage |
| ISM3091 | USP1 | - | Potent (exact value not disclosed) | Not specified |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate USP1 inhibitors.
Biochemical Ubiquitin-Rhodamine Assay
This high-throughput assay is commonly used to screen for inhibitors of USP1's deubiquitinating activity.
Principle: The assay utilizes a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho). The fluorescence of rhodamine is quenched when it is attached to ubiquitin. Cleavage of the amide bond between ubiquitin and rhodamine by USP1 results in an increase in fluorescence, which can be measured over time.
Protocol:
-
A solution of the USP1-UAF1 enzyme complex is prepared in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).
-
Test compounds at various concentrations are added to the wells of a microplate.
-
The USP1-UAF1 solution is added to the wells, and the plate is incubated to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the Ub-Rho substrate.
-
The increase in fluorescence is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).
-
The rate of the reaction is calculated, and the IC50 values for the test compounds are determined by plotting the percentage of inhibition against the compound concentration.
Gel-Based Deubiquitination Assay
This assay provides a direct visualization of the inhibition of USP1's ability to cleave ubiquitin from a specific substrate.
Principle: Recombinant USP1-UAF1 is incubated with a ubiquitinated substrate, such as di-ubiquitin or ubiquitinated PCNA (Ub-PCNA). The reaction products are then separated by size using SDS-PAGE and visualized by staining or Western blotting. A decrease in the deubiquitinated product in the presence of an inhibitor indicates its activity.
Protocol:
-
A reaction mixture is prepared containing the ubiquitinated substrate in a reaction buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT).
-
The test inhibitor at various concentrations is added to the reaction mixture.
-
The reaction is initiated by adding the USP1-UAF1 enzyme complex.
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is stopped by adding SDS-PAGE loading buffer and heating the samples.
-
The proteins are separated by SDS-PAGE.
-
The protein bands are visualized by Coomassie blue staining or by Western blotting using an antibody specific to the substrate.
-
The band intensities are quantified to determine the extent of deubiquitination and to calculate the IC50 of the inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in USP1 inhibition is crucial for understanding the mechanism of action and the drug development pipeline.
Caption: USP1's role in the DNA damage response pathway.
The diagram above illustrates the central role of the USP1-UAF1 complex in deubiquitinating key proteins involved in DNA repair, namely the FANCI-FANCD2 complex and PCNA. Inhibition of USP1 by compounds like this compound prevents this deubiquitination, leading to the accumulation of ubiquitinated forms of these proteins and subsequently impacting DNA repair processes. This mechanism of action is particularly effective in cancer cells that are already deficient in other DNA repair pathways.
Caption: A typical workflow for the preclinical development of USP1 inhibitors.
This workflow outlines the logical progression from initial high-throughput screening to identify potential inhibitors, through lead optimization and comprehensive in vitro and in vivo characterization, ultimately leading to the selection of candidates for clinical development.
References
Comparative Efficacy of hUP1-IN-1 and Alternative Strategies in Overcoming 5-Fluorouracil Resistance
A Guide for Researchers in Oncology and Drug Development
This guide provides a comparative analysis of the efficacy of hUP1-IN-1 in 5-fluorouracil (B62378) (5-FU) resistant cancer models, alongside alternative therapeutic strategies. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Introduction to 5-FU Resistance and Therapeutic Strategies
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, particularly colorectal cancer. Its efficacy is often limited by the development of drug resistance, a multifactorial phenomenon involving alterations in drug metabolism, target enzyme expression, and apoptosis evasion. To address this clinical challenge, several strategies are being explored to resensitize resistant tumors to 5-FU. This guide focuses on three such strategies:
-
Inhibition of Human Uridine Phosphorylase 1 (hUP1): The novel inhibitor, this compound, targets hUP1, an enzyme involved in the pyrimidine (B1678525) salvage pathway.
-
Direct Inhibition of Thymidylate Synthase (TS): This approach targets the primary enzyme inhibited by 5-FU's active metabolite, FdUMP.
-
Modulation of Apoptosis with Bcl-2 Inhibitors: This strategy aims to overcome resistance by directly promoting programmed cell death.
Data Presentation: Comparative Efficacy in 5-FU Resistant Models
The following tables summarize the quantitative data on the efficacy of these different approaches in 5-FU resistant cancer cell lines. It is important to note that direct experimental data for this compound in 5-FU resistant models is not yet widely available in published literature. Therefore, data for a Thymidine (B127349) Phosphorylase (TP) inhibitor is presented as an analogue, given the related roles of UP and TP in pyrimidine nucleoside metabolism.
Table 1: In Vitro Cytotoxicity of Therapeutic Agents in 5-FU Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (µM) - Parental | IC50 (µM) - 5-FU Resistant | Fold Resistance | Data Source |
| MCF-7 (Breast Cancer) | 5-FU | 4.79 | 140.2 | 36.6 | [1] |
| MCF-7/5-FUR | 5-FU + TP Inhibitor (1 µM) | 0.724 | 0.934 | 1.3 | [1] |
| MDA-MB-231 (Breast Cancer) | 5-FU | 4.73 | 127.3 | 26.9 | [1] |
| MDA-MB-231/5-FUR | 5-FU + TP Inhibitor (1 µM) | 9.60 | 30.98 | 3.2 | [1] |
| L1210 (Murine Leukemia) | Raltitrexed (TS Inhibitor) | 0.009 | - | - | [2] |
| HCT-8 (Colon Cancer) | 5-FU + Raltitrexed | Synergistic Cytotoxicity | - | - | [2] |
| OCI-Ly1 (Lymphoma) | ABT-737 (Bcl-2 Inhibitor) | ~0.02 | 0.32 (R7) / 1.0 (R10) | 16 / 50 | [3] |
| SU-DHL-4 (Lymphoma) | ABT-737 (Bcl-2 Inhibitor) | ~0.01 | >1.0 | >100 | [3] |
Note: Data for TP inhibitor is used as a proxy for hUP1 inhibitor. Fold resistance is calculated as IC50 (Resistant) / IC50 (Parental).
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action for each therapeutic strategy.
5-FU Metabolism and the Role of hUP1
References
- 1. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Acquired resistance to ABT-737 in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of hUP1-IN-1 Ki Values: A Comparative Guide for Researchers
For researchers and professionals in drug development, the accurate determination of inhibitor potency is paramount. This guide provides a comparative analysis of the reported Ki values for the USP1 inhibitor hUP1-IN-1 and other relevant alternatives. Due to the absence of publicly available independent verification for this compound's Ki values, this document presents vendor-reported data alongside a detailed examination of established experimental protocols for potent USP1 inhibitors like ML323 and KSQ-4279. This approach offers a framework for assessing inhibitor efficacy and designing validation studies.
Comparative Analysis of USP1 Inhibitor Potency
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, representing the concentration required to produce half-maximum inhibition. The table below summarizes the reported Ki and IC50 values for this compound and a selection of alternative USP1 inhibitors. It is important to note that the values for this compound are sourced from commercial vendors and have not been independently verified in peer-reviewed literature.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Notes |
| This compound | hUP1/USP1 | Kii: 375, Kis: 635[1] | - | Vendor-reported values. The distinction between Kii and Kis suggests a mixed-inhibition model. |
| ML323 | USP1-UAF1 | 68[1] | 76[1] | A well-characterized, reversible, and potent inhibitor.[2] |
| KSQ-4279 | USP1 | 2[3] | - | A potent and selective clinical-stage inhibitor.[4] |
| I-138 | USP1-UAF1 | 5.4[1] | 4.1[1] | An orally active and reversible inhibitor.[1] |
| USP1-IN-4 | USP1 | - | 2.44[1] | A potent inhibitor with demonstrated anticancer activity.[1] |
| USP1-IN-10 | USP1 | - | 7.6[1] | A potent tricyclic inhibitor.[1] |
| USP1-IN-13 | USP1 | - | 1.02[1] | A potent and orally active inhibitor.[1] |
| Pimozide | USP1/UAF1 | 500 | - | Identified as a USP1/UAF1 inhibitor through high-throughput screening.[5] |
| GW7647 | USP1/UAF1 | 700 | - | A noncompetitive inhibitor of USP1/UAF1.[5] |
Note: IC50 values are dependent on experimental conditions, whereas Ki is an intrinsic property of the inhibitor.
Methodologies for Determining USP1 Inhibitor Ki Values
While the specific protocol for determining the Ki values of this compound is not publicly available, the following is a detailed, representative methodology based on protocols published for the well-characterized USP1 inhibitors ML323 and KSQ-4279.[2][5][6] This protocol can be adapted for the independent verification of this compound's potency.
Biochemical Assay for USP1 Inhibition
A common method for measuring USP1 activity and inhibition is a fluorogenic assay utilizing a ubiquitin-rhodamine 110 (Ub-Rho) substrate.[5][6]
Materials:
-
Purified human USP1/UAF1 enzyme complex
-
Ubiquitin-Rhodamine 110-Glycine (Ub-Rho) substrate
-
Assay Buffer: 50 mM HEPES, pH 7.8, 0.5 mM EDTA, 100 mM NaCl, 1 mM TCEP, 0.1 mg/ml BSA, and 0.01% Tween-20[5]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader capable of excitation at ~485 nm and emission at ~535 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Enzyme Preparation: Dilute the USP1/UAF1 enzyme complex to the desired concentration in the assay buffer.
-
Reaction Mixture: Add the diluted enzyme to the wells of the 384-well plate.
-
Inhibitor Addition: Add the serially diluted inhibitor to the respective wells. Include a DMSO-only control (no inhibitor).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Ub-Rho substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The cleavage of the rhodamine group from ubiquitin by USP1 results in a quantifiable fluorescent signal.
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear phase of the fluorescence curves.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
To determine the Ki value and the mode of inhibition (e.g., competitive, non-competitive, or mixed), the assay should be repeated with varying concentrations of both the inhibitor and the Ub-Rho substrate. The data can then be fitted to the appropriate Michaelis-Menten and inhibitor models using software such as GraphPad Prism. For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the substrate concentration and Km are known.
-
Caption: General workflow for a USP1 biochemical inhibition assay.
The Role of USP1 in DNA Damage Response
USP1 is a deubiquitinating enzyme that plays a crucial role in the DNA damage response (DDR) pathway.[4][6] It specifically removes monoubiquitin from two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). The inhibition of USP1 disrupts these critical DNA repair pathways, making it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.[5][7]
Caption: The role of USP1 in the DNA damage response pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP1 | Insilico Medicine [insilico.com]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the USP1 Inhibitor, KSQ-4279, and Standard of Care Treatments for BRCA-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a detailed comparison of the novel Ubiquitin-Specific Protease 1 (USP1) inhibitor, KSQ-4279, with the current standard of care treatments for cancers harboring BRCA1/2 mutations. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical and early clinical data to inform future research and development efforts. The information presented herein is based on publicly available data. It is important to note that "hUP1-IN-1" is not a recognized nomenclature; based on the context of targeting fundamental DNA repair pathways, this guide focuses on the well-documented USP1 inhibitor KSQ-4279 (also known as RO7623066).
Mechanism of Action: A Tale of Two Pathways
Cancers with mutations in the BRCA1 or BRCA2 genes have a compromised homologous recombination (HR) pathway, a critical mechanism for repairing DNA double-strand breaks. This deficiency makes them reliant on other DNA repair pathways for survival, a vulnerability that can be exploited by targeted therapies.
KSQ-4279: Targeting USP1 in the Translesion Synthesis Pathway
KSQ-4279 is a potent and selective inhibitor of USP1, a deubiquitinating enzyme that plays a crucial role in the translesion synthesis (TLS) and Fanconi anemia pathways of DNA damage repair.[1][2] USP1 removes ubiquitin from PCNA (Proliferating Cell Nuclear Antigen) and FANCD2, two key proteins involved in repairing damaged DNA.[3] By inhibiting USP1, KSQ-4279 leads to the accumulation of ubiquitinated PCNA and FANCD2, which disrupts DNA replication and repair, ultimately leading to cell death in cancer cells that are already deficient in other repair mechanisms like HR.[3]
Standard of Care: PARP Inhibitors and Platinum-Based Chemotherapy
The current standard of care for many BRCA-mutant cancers includes PARP (Poly [ADP-ribose] polymerase) inhibitors and platinum-based chemotherapy.
-
PARP Inhibitors (e.g., Olaparib): PARP enzymes are essential for the repair of single-strand DNA breaks. In cancer cells with a faulty HR pathway (due to BRCA mutations), inhibiting PARP leads to the accumulation of single-strand breaks, which then collapse replication forks and create double-strand breaks.[4][5] These double-strand breaks cannot be efficiently repaired in HR-deficient cells, resulting in synthetic lethality and tumor cell death.[5]
-
Platinum-Based Chemotherapy (e.g., Carboplatin, Cisplatin): Platinum agents work by cross-linking DNA, creating adducts that interfere with DNA replication and transcription.[6][7] This damage is normally repaired by the nucleotide excision repair and HR pathways. In BRCA-mutant cancer cells with a deficient HR pathway, the DNA damage induced by platinum agents is more difficult to repair, leading to increased cell death.[6]
Quantitative Data Comparison
The following tables summarize the available preclinical and clinical data for KSQ-4279 and standard of care treatments. It is important to note that the data is compiled from different studies and does not represent a direct head-to-head comparison unless explicitly stated.
Table 1: Preclinical Efficacy
| Parameter | KSQ-4279 | Olaparib (PARP Inhibitor) | Carboplatin (Platinum Agent) |
| Target | USP1 | PARP1/2 | DNA |
| IC50 (MDA-MB-436 cells) | 11 ± 3 nM[8] | Varies by cell line | Varies by cell line |
| In Vivo Efficacy (BRCA1-mutant Ovarian PDX model) | Dose-dependent tumor growth inhibition (102% at 100 mg/kg, 105% at 300 mg/kg vs. control)[1] | Varies by model | Varies by model |
| Combination with Olaparib (Ovarian and TNBC PDX models) | Synergistic effect, leading to durable tumor regressions[1][3] | - | - |
| Efficacy in PARP-resistant models | Overcomes PARP inhibitor resistance in combination with a PARP inhibitor[3][9] | - | Varies |
Table 2: Clinical Data (Phase I)
| Parameter | KSQ-4279 (Monotherapy) | KSQ-4279 + Olaparib | KSQ-4279 + Carboplatin | Olaparib (Monotherapy - various studies) | Carboplatin (Monotherapy - various studies) |
| Dose Limiting Toxicities (DLTs) | Grade 3 maculopapular rash at 1250 mg[10] | Grade 3 WBC decrease at 200 mg KSQi, Grade 3 anemia at 450 mg KSQi[10] | Not reported | Varies | Varies |
| Common Adverse Events (Grade 3+) | Hyponatremia (12%)[10] | Anemia (73%)[10] | Anemia (29%)[10] | Anemia, neutropenia, fatigue | Myelosuppression |
| Preliminary Efficacy | 1 Partial Response (PR), 9 Stable Disease (SD)[10] | 6 Stable Disease (SD)[10] | 2 Stable Disease (SD)[10] | Varies by trial and cancer type | Varies by trial and cancer type |
| Disease Control Rate at 16 weeks | 28%[10][11] | 40%[10][11] | 29%[10][11] | Varies | Varies |
Experimental Protocols
1. Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cell lines (e.g., with known BRCA mutations) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound (e.g., KSQ-4279, olaparib) for a specified period (e.g., 72 hours).
-
A cell viability reagent (e.g., MTS or CellTiter-Glo®) is added to each well.[12]
-
The absorbance or luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
-
2. In Vivo Tumor Growth Inhibition in Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of a drug in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human tumor cells or patient-derived xenograft (PDX) fragments with known genetic backgrounds (e.g., BRCA1 mutation).[13][14]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[3]
-
The treatment group receives the drug (e.g., KSQ-4279) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.[3]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).[15]
-
The experiment is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group (e.g., tumor growth inhibition percentage).[16]
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of KSQ-4279 in BRCA-deficient cancer cells.
References
- 1. ksqtx.com [ksqtx.com]
- 2. ksqtx.com [ksqtx.com]
- 3. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells [massgeneral.org]
- 5. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platinum-based neoadjuvant chemotherapy in BRCA1-positive breast cancer: a retrospective cohort analysis and literature review | springermedizin.de [springermedizin.de]
- 7. Efficacy of platinum in advanced triple-negative breast cancer with germline BRCA mutation determined by next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. businesswire.com [businesswire.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of hUP1-IN-1
Hazard Assessment and Waste Segregation
Based on information for similar compounds, hUP1-IN-1 should be handled as a potentially hazardous substance. The primary principle for its disposal is to prevent its release into the environment. Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal.
Key Hazard Considerations (Based on Related Compounds):
| Hazard Classification | GHS Category (Guidance) | Hazard Statement (Guidance) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
This data is derived from safety information for similar chemical compounds and should be used as a precautionary guide.
All waste materials contaminated with this compound must be segregated at the source to ensure proper handling and disposal. This includes:
-
Solid Waste: Unused or expired powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies like pipette tips and centrifuge tubes.
-
Liquid Waste: Stock solutions (often in solvents like DMSO), and aqueous solutions from experimental assays.
-
Sharps Waste: Contaminated needles, syringes, and razor blades.
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is essential for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
Properly identify all waste streams containing this compound.
-
Segregate solid, liquid, and sharps waste into separate, clearly labeled, and chemically compatible containers.
-
-
Waste Collection and Storage:
-
Use designated hazardous waste containers.
-
Ensure containers are sealed to prevent leaks and spills.
-
Store waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
-
Disposal Procedures:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated hazardous waste container labeled with "Hazardous Waste," the chemical name, and appropriate hazard symbols.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container. Do not dispose of this compound solutions down the drain. [1]
-
Sharps Waste: Dispose of all contaminated sharps directly into a designated sharps container.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.
-
Always consult and adhere to your institution's specific chemical waste disposal procedures and guidelines.[1]
-
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles and data from similar compounds. Always refer to your institution's specific guidelines and, if available, the official Safety Data Sheet (SDS) for this compound for complete and accurate disposal instructions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling hUP1-IN-1
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with hUP1-IN-1. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and protecting the environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling potent, biologically active small molecules, particularly kinase inhibitors.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is paramount to prevent exposure to this compound. The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | Chemotherapy-rated gloves (ASTM D6978) are recommended. A disposable, back-closing gown is preferred. ANSI Z87.1 certified eye protection. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection | Change gloves immediately if contaminated. A back-closing gown with knit cuffs is recommended. Goggles should provide a full seal around the eyes. A face shield should be used in addition to goggles. A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | Use chemotherapy-rated gloves. The gown should be impermeable to liquids. Goggles must protect against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | Heavy-duty, chemical-resistant gloves are recommended. |
Operational Plan: Step-by-Step Handling Procedures
All procedures involving this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure risk.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening, put on the appropriate PPE as specified in the table above.
-
Transport: Transport the container in a secondary, shatterproof container to the designated storage area.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations.
Weighing and Solution Preparation:
-
Work in a Containment Hood: All handling of solid this compound must be conducted in a certified chemical fume hood or a similar containment device.
-
Use Designated Equipment: Utilize dedicated spatulas, weigh boats, and other equipment for handling this compound.
-
Prepare Solution: When preparing solutions, add the solvent to the solid compound slowly to avoid aerosolization.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound must be treated as hazardous chemical waste to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, weigh boats, pipette tips, and empty vials, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Disposal Procedure:
-
Containment: Ensure all waste containers are securely sealed and stored in a designated secondary containment area within the laboratory.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's guidelines.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Emergency Procedures: Preparedness and Response
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Spills:
-
Small Spills (less than 1 gram or 10 mL of low concentration solution):
-
Evacuate: Alert others in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a respirator, before attempting cleanup.
-
Contain: Cover the spill with an absorbent material suitable for chemical spills.
-
Clean: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and dispose of all cleanup materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional EHS.
-
Do not attempt to clean up a large spill yourself.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
Safe Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
